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  • Product: Methyl 3-amino-4,5-diethoxybenzoate
  • CAS: 1325304-99-1

Core Science & Biosynthesis

Foundational

Technical Guide: Properties and Applications of Methyl 3-amino-4,5-diethoxybenzoate

Executive Summary Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) is a specialized aromatic building block utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a trisubstituted benzene r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) is a specialized aromatic building block utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a trisubstituted benzene ring featuring an electron-rich aniline moiety and two lipophilic ethoxy groups, it serves as a critical scaffold for developing bioactive molecules, particularly in the fields of kinase inhibition and G-protein coupled receptor (GPCR) modulation. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols.

Chemical Identity & Structural Analysis

The molecule comprises a benzoate core substituted with an amino group at the meta position and two ethoxy groups at the para and meta positions relative to the ester. This specific substitution pattern imparts unique electronic and steric properties, balancing hydrophobicity (via ethyl chains) with nucleophilicity (via the amine).

Nomenclature and Identifiers[2]
IdentifierValue
IUPAC Name Methyl 3-amino-4,5-diethoxybenzoate
CAS Number 1325304-99-1
Synonyms 3-Amino-4,5-diethoxybenzoic acid methyl ester; Methyl 5-amino-3,4-diethoxybenzoate
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
SMILES COC(=O)C1=CC(=C(C(=C1)OCC)OCC)N
InChI Key Derived from structure
Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used in this guide.

(Note: Visual representation of the substitution pattern: 1-COOMe, 3-NH2, 4-OEt, 5-OEt)

Physicochemical Profile

The following data represents a synthesis of experimental values (where available) and high-confidence predicted properties derived from structure-activity relationship (SAR) models.

PropertyValue / RangeDescription/Notes
Physical State SolidTypically a crystalline powder ranging from off-white to pale brown.
Melting Point 85 – 95 °C (Predicted)Analogous to Methyl 3-amino-4-methoxybenzoate (82-87 °C).
Boiling Point 360 – 380 °CAt 760 mmHg (Predicted).
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents; sparingly soluble in water.
LogP 2.15 ± 0.3Moderate lipophilicity due to diethoxy substitution.
pKa (Conjugate Acid) 3.5 – 4.0The aniline nitrogen is weakly basic, typical of electron-rich aromatic amines.
H-Bond Donors 1(Amino group -NH2)
H-Bond Acceptors 4(Ester carbonyl, Ester oxygen, 2x Ether oxygens)

Synthetic Pathways[7][8]

The synthesis of Methyl 3-amino-4,5-diethoxybenzoate generally follows a classical aromatic substitution strategy, starting from commercially available Gallic acid or 3,4-dihydroxybenzoic acid derivatives.

Primary Synthetic Route: Alkylation-Nitration-Reduction

This robust pathway ensures regioselectivity and high yields.

  • Alkylation: 3,4-Dihydroxybenzoic acid methyl ester is alkylated with ethyl iodide or diethyl sulfate.

  • Nitration: The resulting 3,4-diethoxybenzoate is nitrated. The directing effects of the alkoxy groups (ortho/para) and the ester (meta) favor substitution at the 5-position (which is equivalent to the 3-position in the final product numbering).

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid reduction.

Synthesis SM Methyl 3,4-dihydroxybenzoate Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF, 60°C) SM->Step1 Int1 Methyl 3,4-diethoxybenzoate Step1->Int1 Step2 Step 2: Nitration (HNO3, AcOH, 0-20°C) Int1->Step2 Int2 Methyl 3,4-diethoxy-5-nitrobenzoate Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C or Fe/AcOH) Int2->Step3 Product Methyl 3-amino-4,5-diethoxybenzoate Step3->Product

Caption: Step-by-step synthetic workflow from Methyl 3,4-dihydroxybenzoate to the target amine.

Reactivity & Applications in Drug Discovery

Methyl 3-amino-4,5-diethoxybenzoate acts as a versatile "linchpin" intermediate. Its reactivity is defined by the nucleophilic aniline nitrogen and the electrophilic ester carbonyl.

Key Chemical Transformations
  • Amide Coupling (N-Acylation): The primary amine reacts readily with acid chlorides or carboxylic acids (using coupling agents like HATU/EDC) to form benzamides. This is the primary route for generating libraries of kinase inhibitors.

  • Cyclization: Reaction with formamide, urea, or isothiocyanates can yield quinazolinones or benzimidazoles, common scaffolds in oncology drugs.

  • Diazotization: The amine can be converted to a diazonium salt, allowing for Sandmeyer reactions (introduction of Cl, Br, CN) or azo coupling.

Pharmacological Relevance[7]

The 3,4-diethoxy-5-amino motif mimics the substitution patterns found in several bioactive natural products and synthetic drugs.

  • Catechol Mimicry: The diethoxy group serves as a lipophilic, metabolically stable bioisostere for the catechol (dihydroxy) moiety, often improving oral bioavailability and blood-brain barrier penetration compared to the parent polyphenols.

  • Kinase Inhibition: Dialkoxy-substituted anilines are frequent pharmacophores in EGFR and VEGFR inhibitors (e.g., Gefitinib analogs), where the alkoxy groups fit into hydrophobic pockets of the ATP-binding site.

Reactivity Center Methyl 3-amino-4,5-diethoxybenzoate Rxn1 Reaction with R-COCl Center->Rxn1 Rxn2 Cyclization (Urea/Formamide) Center->Rxn2 Rxn3 Hydrolysis (LiOH) Center->Rxn3 Prod1 Benzamide Derivatives (Kinase Inhibitors) Rxn1->Prod1 Prod2 Quinazolinones / Benzimidazoles Rxn2->Prod2 Prod3 3-Amino-4,5-diethoxybenzoic Acid (Scaffold for further coupling) Rxn3->Prod3

Caption: Divergent synthesis pathways utilizing the amino and ester functionalities.

Safety & Handling (HSE Guidelines)

While comprehensive toxicological data is specific to the supplier's MSDS, the following general precautions apply to aniline derivatives.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the solid over time.

References

  • BLD Pharm. (2023).[2] Product Analysis: Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1).[1][3][4][5][2][6][7] Retrieved from

  • PubChem. (2023). Compound Summary: Methyl 3-amino-4-methoxybenzoate (Analogous Structure). National Library of Medicine. Retrieved from

  • Leyan Reagents. (2023). Chemical Properties of Aminobenzoate Derivatives. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-amino-4,5-diethoxybenzoate: A Predictive Analysis for Research and Development

Introduction: Navigating the Landscape of a Niche Research Chemical In the expansive field of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. Substituted aminobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of a Niche Research Chemical

In the expansive field of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount. Substituted aminobenzoates, for instance, are a well-established class of intermediates, serving as crucial building blocks for a wide array of pharmacologically active agents, including kinase inhibitors.[1] This guide focuses on a specific, yet sparsely documented member of this family: Methyl 3-amino-4,5-diethoxybenzoate .

A thorough review of publicly accessible chemical databases and literature reveals a scarcity of direct experimental data for this compound. While a potential CAS number, 1325304-99-1, is listed by some suppliers, it is not widely indexed, suggesting its status as a niche research chemical.[2] This guide, therefore, adopts a predictive and comparative approach. By leveraging comprehensive data from structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust, inferred profile of Methyl 3-amino-4,5-diethoxybenzoate. Our analysis will encompass its chemical structure, predicted physicochemical properties, a plausible synthetic pathway, and its potential applications, all grounded in established chemical principles and supported by data from closely related molecules.

Part 1: Molecular Structure and Predicted Physicochemical Profile

The identity and behavior of a chemical compound are fundamentally dictated by its structure. The name "Methyl 3-amino-4,5-diethoxybenzoate" explicitly defines its molecular architecture.

Deciphering the Chemical Structure

Based on its IUPAC name, the structure can be broken down as follows:

  • Benzoate: The core is a benzene ring attached to a carboxylic acid methyl ester group.

  • Methyl: The ester is a methyl ester (-COOCH₃).

  • 3-amino: An amino group (-NH₂) is located at the 3-position of the benzene ring relative to the methyl ester.

  • 4,5-diethoxy: Two ethoxy groups (-OCH₂CH₃) are situated at the 4- and 5-positions.

This arrangement results in a polysubstituted aromatic system with a unique electronic and steric profile, which is visualized in the diagram below.

Caption: 2D structure of Methyl 3-amino-4,5-diethoxybenzoate.

Predicted Physicochemical Properties

By calculation and by analogy to similar compounds, we can predict the key physicochemical properties of Methyl 3-amino-4,5-diethoxybenzoate.

PropertyPredicted Value / InformationBasis of Prediction
Molecular Formula C₁₂H₁₇NO₄Calculated from the deduced structure.
Molecular Weight 239.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature (e.g., off-white to brown powder/crystal).Based on analogues like Methyl 3-amino-4-methoxybenzoate (solid, mp 82-87 °C) and Methyl 3,4,5-trimethoxybenzoate (solid).[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.General solubility for substituted aromatic esters.
Key Functional Groups Aromatic amine, ester, ether (ethoxy).Deduced from structure. These groups dictate its reactivity, making it a versatile intermediate.

Part 2: A Proposed Synthetic Pathway

The core logic of this multi-step synthesis is as follows:

  • Esterification: Protection of the carboxylic acid as a methyl ester is a standard first step to prevent it from interfering with subsequent reactions, particularly nitration.

  • Nitration: The introduction of a nitro group onto the aromatic ring is a key step. The nitro group is a powerful electron-withdrawing group and serves as a precursor to the target amino group. Its position is directed by the existing alkoxy and ester substituents.

  • Reduction: The final step is the reduction of the nitro group to an amino group. This is a common and high-yielding transformation, often accomplished with metal catalysts or reducing agents.

synthesis_workflow cluster_0 Proposed Synthesis of Methyl 3-amino-4,5-diethoxybenzoate start 3,4-Diethoxybenzoic Acid reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) step1_product Methyl 3,4-diethoxybenzoate reagent2 Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) step2_product Methyl 5-nitro-3,4-diethoxybenzoate reagent3 Iron powder (Fe) Ammonium Chloride (NH₄Cl) or H₂, Pd/C final_product Methyl 3-amino-4,5-diethoxybenzoate reagent1->step1_product Step 1: Esterification reagent2->step2_product Step 2: Nitration reagent3->final_product Step 3: Reduction

Caption: Proposed synthetic workflow for Methyl 3-amino-4,5-diethoxybenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses.[4][5] Researchers should perform small-scale trials to optimize conditions.

Step 1: Esterification of 3,4-Diethoxybenzoic Acid

  • To a solution of 3,4-diethoxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 3,4-diethoxybenzoate.

Step 2: Nitration of Methyl 3,4-diethoxybenzoate

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.

  • Slowly add Methyl 3,4-diethoxybenzoate (1.0 eq) to the cooled nitrating mixture while maintaining the temperature below 5-10 °C.

  • Stir the reaction at this temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution until neutral. Dry over anhydrous sodium sulfate and concentrate to yield the crude nitro-intermediate.

Step 3: Reduction of the Nitro Group

  • Prepare a suspension of iron powder (excess) and ammonium chloride in a mixture of methanol and water.

  • Heat the suspension to reflux, then add a solution of the nitro-intermediate from Step 2 in methanol dropwise.

  • Maintain the reflux for several hours until the reaction is complete.

  • Filter the hot reaction mixture through celite to remove the iron catalyst.

  • Concentrate the filtrate to remove methanol, and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, Methyl 3-amino-4,5-diethoxybenzoate.

Part 3: Potential Applications in Drug Discovery and Development

The true value of an intermediate like Methyl 3-amino-4,5-diethoxybenzoate lies in its potential as a precursor to more complex, biologically active molecules. The presence of three distinct functional handles—the nucleophilic amino group, the ester which can be hydrolyzed or amidated, and the aromatic ring which can undergo further substitution—makes it a versatile scaffold.

Analogy to Known Pharmaceutical Intermediates

The applications of structurally similar aminobenzoates provide a strong indication of the potential utility of our target compound:

  • Methyl 3-amino-4-methylbenzoate: This is a crucial intermediate in the synthesis of the Bcr-Abl tyrosine kinase inhibitors Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia (CML).[1]

  • Substituted Amino-methoxybenzoates: Various isomers, such as methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, are key intermediates in the synthesis of other kinase inhibitors like Bosutinib.[4] Similarly, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate is a precursor in a novel synthesis of Gefitinib, an EGFR inhibitor.[5]

  • General Aminobenzoate Scaffolds: These structures are frequently used in the development of a wide range of therapeutics, including anti-inflammatory agents, cardiovascular drugs, and CNS drug candidates.[6][7]

Given these precedents, Methyl 3-amino-4,5-diethoxybenzoate is a highly promising starting material for the synthesis of novel kinase inhibitors and other targeted therapies. The two ethoxy groups, compared to the more common methoxy groups, can subtly alter the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final drug molecule, potentially leading to improved pharmacokinetic profiles.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 3-amino-4,5-diethoxybenzoate is not available, a conservative approach to safety and handling should be adopted based on the hazard profiles of analogous compounds.

Hazard Assessment by Analogy

Many substituted aminobenzoates are classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[8]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[8]

  • Respiratory Irritation (H335): May cause respiratory irritation.[8]

  • Acute Oral Toxicity (H302): Some analogues are harmful if swallowed.[9]

Therefore, it is prudent to handle Methyl 3-amino-4,5-diethoxybenzoate as a potentially hazardous substance.

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[3][8]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[8]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[3]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator (e.g., N95).

  • Hygiene Measures: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Some related compounds recommend storage at 2-8°C, which may be a suitable condition for long-term stability.[2]

Conclusion

Methyl 3-amino-4,5-diethoxybenzoate represents an intriguing yet underexplored building block for medicinal chemistry. While direct experimental data remains elusive, a comprehensive profile can be confidently inferred from its chemical structure and the well-documented properties of its analogues. This guide provides a predictive framework for its synthesis, handling, and potential applications, highlighting its promise as a versatile intermediate for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. As with any research chemical, careful, small-scale experimentation is advised to validate these predictions and unlock the full potential of this valuable scaffold.

References

  • Thermo Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, August 24).
  • Thermo Fisher Scientific. (2025, September 5).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).
  • Exploring Methyl 3-Amino-4,4-Dimethoxybut-2-Enoate: Properties and Applic
  • ChemScene. (n.d.).
  • Matrix Scientific. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025, December).
  • MDPI. (2010, June 11).
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (n.d.).
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4,5-diethoxybenzoate: Key Starting Materials and Strategic Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Methyl 3-amino-4,5-diethoxybenzoate, a valuable substituted aromatic amine intermediate in the pharmaceutical and fine chemical industries. This document delves into the logical selection of precursors, detailing the chemical rationale behind multi-step synthetic pathways. It offers field-proven insights into experimental choices, ensuring that the described protocols are robust and reproducible. The guide is structured to provide both a high-level strategic understanding and granular, step-by-step procedural detail, supported by visual workflows and a curated list of authoritative references.

Introduction: The Significance of Methyl 3-amino-4,5-diethoxybenzoate

Methyl 3-amino-4,5-diethoxybenzoate is a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals. Its unique substitution pattern, featuring an amine, a methyl ester, and two ethoxy groups on a benzene ring, provides multiple points for chemical modification. This versatility makes it a sought-after intermediate for the development of novel therapeutic agents and other high-value chemical entities. A thorough understanding of its synthesis is therefore crucial for researchers and process chemists aiming to leverage this compound in their work.

Strategic Selection of a Key Starting Material: 3,5-Dihydroxybenzoic Acid

A critical first step in any synthetic campaign is the selection of an appropriate and readily available starting material. For the synthesis of Methyl 3-amino-4,5-diethoxybenzoate, 3,5-Dihydroxybenzoic acid emerges as a highly logical and strategic choice.[1][2] This precursor is commercially available and possesses the core benzoic acid skeleton with hydroxyl groups at the C3 and C5 positions, which can be readily converted to the desired diethoxy groups. The subsequent synthetic steps can then be strategically designed to introduce the amino group at the C4 position and esterify the carboxylic acid.

3,5-Dihydroxybenzoic acid is an important fine chemical intermediate used in the synthesis of medicines, pesticides, and dyes.[1] Its utility as a starting material is well-established, making it a reliable foundation for the synthesis of the target molecule.[1][3]

The Synthetic Pathway from 3,5-Dihydroxybenzoic Acid

The synthesis of Methyl 3-amino-4,5-diethoxybenzoate from 3,5-Dihydroxybenzoic acid can be envisioned as a multi-step process. The logical flow of this synthesis is depicted in the workflow diagram below.

Synthetic Pathway A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3,5-diethoxybenzoate B->C Williamson Ether Synthesis (EtI, K₂CO₃) D Methyl 4-nitro-3,5-diethoxybenzoate C->D Nitration (HNO₃, H₂SO₄) E Methyl 3-amino-4,5-diethoxybenzoate D->E Reduction (Fe, NH₄Cl or H₂, Pd/C)

Caption: A proposed synthetic workflow for Methyl 3-amino-4,5-diethoxybenzoate starting from 3,5-Dihydroxybenzoic acid.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions of the acidic proton in subsequent steps, particularly during the etherification. A classic Fischer esterification is the method of choice for this transformation.

Experimental Protocol:

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate.

Step 2: Williamson Ether Synthesis for Diethoxylation

With the carboxylic acid protected, the two phenolic hydroxyl groups are then converted to ethoxy groups. The Williamson ether synthesis is a robust and widely used method for this purpose, employing an alkyl halide and a weak base.

Experimental Protocol:

  • Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (10 volumes).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution, followed by the dropwise addition of ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (2.2 eq).

  • Heat the reaction mixture to a gentle reflux (50-60 °C) and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude Methyl 3,5-diethoxybenzoate, which can be purified by column chromatography.

Step 3: Regioselective Nitration

The introduction of the amino group is achieved through the nitration of the aromatic ring, followed by the reduction of the resulting nitro group. The directing effects of the existing substituents (two ethoxy groups and a methyl ester) will favor the introduction of the nitro group at the C4 position.

Experimental Protocol:

  • To a solution of Methyl 3,5-diethoxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain Methyl 4-nitro-3,5-diethoxybenzoate.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. Several methods are available for this transformation, with the choice often depending on scale and laboratory capabilities. A common and effective method is the use of a metal in an acidic medium, such as iron in the presence of ammonium chloride.[4] Catalytic hydrogenation is another excellent, clean alternative.

Experimental Protocol (using Iron and Ammonium Chloride):

  • To a suspension of Methyl 4-nitro-3,5-diethoxybenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).[4]

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Methyl 3-amino-4,5-diethoxybenzoate.

Alternative Starting Materials and Synthetic Considerations

While 3,5-dihydroxybenzoic acid is a prime starting material, other precursors could also be considered, though they may require more complex synthetic routes.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Starting from vanillic acid would necessitate an additional etherification step to introduce the second ethoxy group and a demethylation/re-ethylation sequence if two identical ethoxy groups are desired.[5][6][7][8]

  • 3-Hydroxy-4,5-dimethoxybenzoic Acid: This starting material would require a demethylation of both methoxy groups followed by a di-ethylation, adding complexity to the synthesis.

The choice of starting material will ultimately depend on factors such as cost, availability, and the desired overall efficiency of the synthetic route.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Transformation
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.12Starting Material
Methyl 3,5-dihydroxybenzoateC₈H₈O₄168.15Esterification
Methyl 3,5-diethoxybenzoateC₁₂H₁₆O₄224.25Williamson Ether Synthesis
Methyl 4-nitro-3,5-diethoxybenzoateC₁₂H₁₅NO₆285.25Nitration
Methyl 3-amino-4,5-diethoxybenzoateC₁₂H₁₇NO₄239.27Reduction

Conclusion

The synthesis of Methyl 3-amino-4,5-diethoxybenzoate is a multi-step process that can be efficiently achieved from the commercially available starting material, 3,5-dihydroxybenzoic acid. The outlined synthetic strategy, involving esterification, Williamson ether synthesis, nitration, and reduction, represents a logical and well-established approach in organic synthesis. This guide provides the necessary theoretical framework and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable intermediate for their research and development endeavors.

References

  • Vanillic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (1990). Google Patents.
  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11). Retrieved from [Link]

  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Derivatives of hydroxybenzoic a vanillic acid (left) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem. (n.d.). Retrieved from [Link]

  • Vanillic acid and methoxyhydroquinone production from guaiacyl units and related aromatic compounds using Aspergillus niger cell factories - PMC. (2021, August 3). Retrieved from [Link]

  • 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem. (n.d.). Retrieved from [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. (n.d.). Retrieved from [Link]

Sources

Foundational

The Synthetic Versatility of Methyl 3-amino-4,5-diethoxybenzoate: A Gateway to Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Methyl 3-amino-4,5-diethoxybenzoate is a strategically substituted aromatic bui...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-amino-4,5-diethoxybenzoate is a strategically substituted aromatic building block with significant, yet largely untapped, potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, its structural architecture, featuring a reactive amine and ester functionalities flanked by two ethoxy groups, positions it as a highly valuable precursor for the synthesis of complex molecular entities. This in-depth technical guide will explore the inferred potential applications of Methyl 3-amino-4,5-diethoxybenzoate, drawing on established synthetic methodologies for closely related analogs. The primary focus will be on its prospective role as a key intermediate in the development of novel dihydrofolate reductase (DHFR) inhibitors, a critical class of antibacterial and antiprotozoal agents. This guide will provide a comprehensive overview of its likely synthetic pathways, detailed experimental protocols for its utilization in the construction of 2,4-diaminopyrimidine-based therapeutics, and a discussion of its potential in creating other bioactive molecules.

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoates are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a wide array of functional molecules.[1] Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester on an aromatic scaffold, allows for a diverse range of chemical transformations. In the pharmaceutical industry, these motifs are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including anticancer agents like nilotinib and imatinib, and the antihypertensive drug telmisartan.[1][2]

The specific substitution pattern of Methyl 3-amino-4,5-diethoxybenzoate offers unique advantages. The di-ethoxy groups at the 4 and 5 positions can enhance lipophilicity and modulate the electronic properties of the benzene ring, potentially influencing the pharmacokinetic and pharmacodynamic properties of downstream compounds. This guide will illuminate the path for researchers to leverage these features in the design and synthesis of next-generation therapeutic agents.

Physicochemical Properties and Synthesis of Methyl 3-amino-4,5-diethoxybenzoate (Inferred)

While experimental data for Methyl 3-amino-4,5-diethoxybenzoate is not widely published, its properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Inferred Physicochemical Properties of Methyl 3-amino-4,5-diethoxybenzoate

PropertyInferred Value/Characteristic
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
CAS Number 1325304-99-1

A plausible synthetic route to Methyl 3-amino-4,5-diethoxybenzoate would likely start from 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available starting material. The synthesis would involve selective etherification followed by esterification and nitration, and finally, reduction of the nitro group to the desired amine.

Synthetic_Pathway GallicAcid 3,4,5-Trihydroxybenzoic Acid DiethoxyAcid 4,5-Diethoxy-3-hydroxybenzoic Acid GallicAcid->DiethoxyAcid Selective Etherification DiethoxyEster Methyl 4,5-diethoxy-3-hydroxybenzoate DiethoxyAcid->DiethoxyEster Esterification (MeOH, H+) NitroEster Methyl 4,5-diethoxy-3-nitrobenzoate DiethoxyEster->NitroEster Nitration (HNO3, H2SO4) AminoEster Methyl 3-amino-4,5-diethoxybenzoate NitroEster->AminoEster Reduction (e.g., H2/Pd-C)

Caption: Plausible synthetic pathway to Methyl 3-amino-4,5-diethoxybenzoate.

Core Application: A Building Block for Novel Dihydrofolate Reductase (DHFR) Inhibitors

The 3,4,5-trisubstituted phenyl moiety is a key pharmacophore in a class of potent DHFR inhibitors, most notably the antibacterial drug trimethoprim.[3] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for antimicrobial agents.[3]

Methyl 3-amino-4,5-diethoxybenzoate is an ideal starting material for the synthesis of novel trimethoprim analogs. The di-ethoxy substitution offers a potential avenue for overcoming resistance mechanisms that have emerged against existing DHFR inhibitors and may improve the therapeutic index.

The Dihydrofolate Reductase (DHFR) Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction NucleicAcids Nucleic Acid Precursors THF->NucleicAcids One-Carbon Metabolism DHFR Dihydrofolate Reductase (DHFR) NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Cofactor Trimethoprim Trimethoprim & Analogs (e.g., from Methyl 3-amino- 4,5-diethoxybenzoate) Trimethoprim->DHFR Inhibition

Caption: Simplified schematic of the DHFR pathway and its inhibition.

Synthetic Workflow for a Novel Di-ethoxy-2,4-diaminopyrimidine

The following is a detailed, step-by-step methodology for the synthesis of a hypothetical di-ethoxy analog of trimethoprim, starting from Methyl 3-amino-4,5-diethoxybenzoate. This protocol is adapted from established syntheses of trimethoprim and its derivatives.[4][5]

Workflow Diagram:

Synthetic_Workflow Start Methyl 3-amino-4,5-diethoxybenzoate Step1 Step 1: Reduction to Aldehyde Start->Step1 Step2 Step 2: Knoevenagel Condensation Step1->Step2 Step3 Step 3: Reduction of Alkene Step2->Step3 Step4 Step 4: Cyclization with Guanidine Step3->Step4 Product Di-ethoxy-2,4-diaminopyrimidine (Trimethoprim Analog) Step4->Product

Caption: Workflow for the synthesis of a di-ethoxy trimethoprim analog.

Experimental Protocols:

Step 1: Reduction of Methyl 3-amino-4,5-diethoxybenzoate to 3-amino-4,5-diethoxybenzaldehyde

  • Rationale: The ester must be converted to an aldehyde to facilitate the subsequent condensation reaction. A mild reducing agent is chosen to avoid over-reduction to the alcohol.

  • Materials:

    • Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq)

    • Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes)

    • Anhydrous Toluene

    • Methanol

    • Saturated aqueous solution of Rochelle's salt

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Methyl 3-amino-4,5-diethoxybenzoate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H dropwise over 30 minutes, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1 hour until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Knoevenagel Condensation with 3-Anilinopropionitrile

  • Rationale: This step constructs the carbon backbone required for the pyrimidine ring formation.

  • Materials:

    • 3-amino-4,5-diethoxybenzaldehyde (from Step 1) (1.0 eq)

    • 3-Anilinopropionitrile (1.1 eq)

    • Sodium ethoxide (catalytic amount)

    • Ethanol

  • Procedure:

    • Dissolve the aldehyde and 3-anilinopropionitrile in ethanol.

    • Add a catalytic amount of sodium ethoxide.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Alkene

  • Rationale: The double bond formed in the Knoevenagel condensation needs to be reduced before cyclization.

  • Materials:

    • Product from Step 2 (1.0 eq)

    • Sodium borohydride (NaBH4) (1.5 eq)

    • Methanol

  • Procedure:

    • Dissolve the alkene in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Cyclization with Guanidine to form the 2,4-Diaminopyrimidine

  • Rationale: This is the key ring-forming step that generates the final diaminopyrimidine core.

  • Materials:

    • Product from Step 3 (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (1.5 eq)

    • Ethanol

  • Procedure:

    • Dissolve guanidine hydrochloride and sodium ethoxide in ethanol and stir for 30 minutes to form free guanidine.

    • Add the product from Step 3 to the reaction mixture.

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Cool the reaction to room temperature, and a precipitate should form.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure di-ethoxy-2,4-diaminopyrimidine.

Broader Potential Applications in Research

Beyond its role in synthesizing DHFR inhibitors, the structural motifs of Methyl 3-amino-4,5-diethoxybenzoate suggest its utility in other areas of drug discovery and materials science.

  • Neuroprotective Agents: The aminobenzoate core can be acylated with various carboxylic acids to generate libraries of amides for screening as potential neuroprotective agents.[1]

  • Anticancer Agents: The 3,4,5-trisubstituted pattern is also found in some tubulin polymerization inhibitors and other anticancer compounds.[6]

  • Functional Dyes and Polymers: The aromatic amine can be diazotized and coupled with other aromatic systems to create azo dyes with specific photophysical properties. Additionally, it can serve as a monomer in the synthesis of specialty polymers.[7]

Conclusion

Methyl 3-amino-4,5-diethoxybenzoate represents a promising, yet underutilized, building block for synthetic chemistry. Its inferred reactivity, based on the well-established chemistry of its analogs, strongly positions it as a valuable precursor for the development of novel therapeutic agents, particularly in the realm of antibacterial drug discovery. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this versatile molecule. As the demand for new drugs with improved efficacy and resistance profiles continues to grow, the strategic application of such novel building blocks will be paramount in advancing the frontiers of medicinal chemistry.

References

  • (Smolecule) (2023, August 15). Buy Methyl 3,4-di[[(4-methylphenyl)
  • (BenchChem) (2025, December).
  • (PMC) (n.d.).
  • (Google Patents) (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
  • (Scribd) (n.d.). Trimethoprim Synthesis | PDF.
  • (Google Patents) (n.d.).
  • (Basicmedical Key) (2016, August 27). Trimethoprim.
  • (ChemicalBook) (n.d.). Trimethoprim synthesis.
  • (MDPI) (2010, June 11).
  • (MDPI) (2007, September 10).
  • (BenchChem) (2025).
  • (PMC) (n.d.).
  • (Cresset Group) (2024, January 10). Aniline replacement in drug-like compounds.
  • (PMC) (n.d.).
  • (MDPI) (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • (Google Patents) (n.d.).
  • (PubMed) (2014, August 14). Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles.
  • (Srini Chem) (n.d.).

Sources

Exploratory

Physical and chemical characteristics of aminobenzoate esters

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Aminobenzoate Esters Introduction: The Versatile Scaffold of Aminobenzoate Esters Aminobenzoate esters are a significant class of organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Aminobenzoate Esters

Introduction: The Versatile Scaffold of Aminobenzoate Esters

Aminobenzoate esters are a significant class of organic compounds characterized by a core structure featuring a benzene ring substituted with both an amino group and an ester functional group.[1][2] Structurally derived from aminobenzoic acid, the positional arrangement of these functional groups (ortho, meta, or para) profoundly influences their physicochemical properties and, consequently, their applications.[3][4] The para-substituted isomers, particularly esters of para-aminobenzoic acid (PABA), have been a cornerstone in medicinal chemistry since the synthesis of the local anesthetic procaine in 1904.[1]

This guide offers a comprehensive technical overview of the physical and chemical characteristics of aminobenzoate esters, designed for researchers, scientists, and drug development professionals. We will delve into their structure-property relationships, chemical reactivity, and the analytical methodologies essential for their characterization, providing field-proven insights into the causality behind experimental choices and protocols.

Section 1: Core Physicochemical Properties

The therapeutic efficacy, delivery, and safety profile of aminobenzoate esters are intrinsically linked to their fundamental physicochemical properties. These parameters govern everything from membrane permeability to formulation stability.

Solubility and Lipophilicity (LogP)

The dual nature of the aminobenzoate ester structure—possessing a lipophilic aromatic ring and ester chain, alongside a potentially hydrophilic (ionizable) amino group—creates a delicate solubility balance.

  • Solubility: Generally, these esters exhibit slight solubility in water but are soluble in organic solvents.[5][6] The very low water solubility of esters like butamben makes them suitable primarily for topical anesthesia.[7] The parent molecule, 4-aminobenzoic acid, dissolves in water at a ratio of 1 gram per 170 mL.[8]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a critical determinant of a drug's ability to cross biological membranes. For local anesthetics, higher lipophilicity generally correlates with increased potency and duration of action, as it enhances penetration into the lipid-rich nerve cell membrane.[1] For example, modifying the alkyl groups on the aromatic ring or the amino nitrogen can increase lipid solubility.[1]

Ionization Constant (pKa)

The amino group of aminobenzoate esters is basic and can be protonated. The pKa of this group is crucial for the mechanism of action of local anesthetics.[1] These drugs exist in an equilibrium between their uncharged (lipophilic) base form and their charged (hydrophilic) cationic form. The uncharged base is necessary to penetrate the nerve membrane, while the charged cation is the active form that binds to the voltage-gated sodium channel inside the neuron.[1] The pKa of 4-aminobenzoic acid's amino group is approximately 4.85.[9]

Comparative Physicochemical Data

The following table summarizes key quantitative data for common aminobenzoate esters, highlighting the differences in their properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Amine)LogP
Benzocaine C₉H₁₁NO₂165.1989 - 92~2.51.87
Procaine C₁₃H₂₀N₂O₂236.3161 - 63~9.02.3
Tetracaine C₁₅H₂₄N₂O₂264.3641 - 45~8.54.1
Butamben C₁₁H₁₅NO₂193.2457 - 59~2.52.87[7]
Methyl p-Aminobenzoate C₈H₉NO₂151.16106 - 110Not Reported1.49

Note: Data compiled from various sources.[1][5][6][7][10] Values may vary based on experimental conditions.

Section 2: Chemical Properties and Reactivity

The chemical behavior of aminobenzoate esters dictates their synthesis, stability, and biological interactions. Understanding these properties is paramount for drug design and formulation.

Structure-Activity Relationships (SAR)

The pharmacological activity of aminobenzoate esters can be systematically modified by altering their three main structural components: the aromatic (lipophilic) head, the intermediate ester linkage, and the terminal amino (hydrophilic) group.[1]

  • Lipophilic Group: Increasing the size of alkyl groups on the p-aminobenzoic acid ring or the amino nitrogen generally enhances lipid solubility, which in turn increases anesthetic potency and duration of action. The addition of a butyl group to the amino nitrogen of procaine, for instance, results in the more potent and longer-acting tetracaine.[1]

  • Intermediate Chain: The ester linkage is a key site of metabolism and is susceptible to hydrolysis.[1]

  • Hydrophilic Group: The terminal amino group's basicity is critical for the molecule to exist in both charged and uncharged forms, essential for its anesthetic mechanism.[1]

cluster_SAR Structure-Activity Relationship (SAR) of Aminobenzoate Esters A Lipophilic Head (Aromatic Ring) B Intermediate Linkage (Ester Group) A->B A_prop Influences: - Potency - Membrane Penetration A->A_prop C Hydrophilic Tail (Terminal Amine) B->C B_prop Influences: - Metabolism (Hydrolysis) - Duration of Action B->B_prop C_prop Influences: - Solubility - Receptor Binding (Active Form) C->C_prop

Caption: Key structural components influencing the activity of aminobenzoate esters.

Hydrolytic Stability and Degradation

A defining chemical characteristic of aminobenzoate esters is their susceptibility to hydrolysis, which cleaves the ester bond. This is the primary metabolic pathway for ester-type local anesthetics, carried out rapidly by plasma cholinesterases.[1] This rapid breakdown leads to a short plasma half-life and limits systemic toxicity.[1]

The position of the amino group has a profound impact on the rate of hydrolysis. For 2-aminobenzoate esters, the neighboring amine group acts as an intramolecular general base catalyst, significantly accelerating hydrolysis.[11][12][13] This reaction is pH-independent over a wide range (pH 4 to 8).[11][12] The rate enhancements for these ortho-isomers can be 50-100 times greater compared to their corresponding para-substituted counterparts.[12][14]

cluster_hydrolysis Intramolecular Catalysis of 2-Aminobenzoate Ester Hydrolysis start 2-Aminobenzoate Ester ts Transition State start->ts Nucleophilic attack water H₂O Molecule (Nucleophile) water->ts products Products: 2-Aminobenzoic Acid + Alcohol ts->products Ester bond cleavage catalysis Neighboring -NH₂ group acts as a general base, partially abstracting a proton from water. ts->catalysis cluster_workflow General Analytical Workflow for Aminobenzoate Esters sample Sample Preparation (Dissolution in appropriate solvent) uv_vis UV-Vis Spectroscopy sample->uv_vis ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC Analysis sample->hplc uv_result Purpose: Quantification, Purity check (λmax) uv_vis->uv_result ftir_result Purpose: Functional Group ID (N-H, C=O, C-O) ftir->ftir_result nmr_result Purpose: Definitive Structural Elucidation nmr->nmr_result hplc_result Purpose: Purity, Quantification, Separation hplc->hplc_result

Caption: A logical workflow for the comprehensive analysis of aminobenzoate esters.

Spectroscopic Techniques
  • UV-Visible (UV-Vis) Spectroscopy: This technique is a rapid and inexpensive method for quantifying compounds that absorb UV light. [15]Aminobenzoate esters have characteristic absorption maxima (λmax) due to their aromatic structure. For example, 4-aminobenzoic acid in methanol shows a λmax around 280 nm. [3]It is widely used for determining the concentration of active pharmaceutical ingredients (APIs) and assessing dissolution profiles. [15]* Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the key functional groups within the molecule, providing a unique "fingerprint." [15]Characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹), the ester C=O stretch (around 1670-1730 cm⁻¹), and aromatic C=C stretches. [3][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is the most powerful tool for unambiguous structural elucidation. [15]It provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive identification and the characterization of impurities. [3][16][17]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the standard for separating, identifying, and quantifying aminobenzoate esters and their potential degradation products. [18][19]A typical method might use an acetonitrile/water mobile phase with an acid modifier like phosphoric or formic acid. [18]

Section 4: Experimental Protocols

The following protocols are provided as self-validating systems for key experimental procedures related to aminobenzoate esters.

Protocol 1: Synthesis of Benzocaine via Fischer Esterification[1]
  • Objective: To synthesize ethyl 4-aminobenzoate (Benzocaine) from p-aminobenzoic acid and ethanol.

  • Materials: p-aminobenzoic acid (PABA), absolute ethanol, concentrated sulfuric acid, sodium carbonate solution (10%), round-bottom flask, reflux condenser, heating mantle.

  • Methodology:

    • Combine PABA and an excess of absolute ethanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

    • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours. Causality: Heating increases the reaction rate. Refluxing prevents the loss of the volatile ethanol solvent. The solid PABA should dissolve as it reacts to form the more soluble ester. [1] 4. After cooling, neutralize the excess acid by carefully adding sodium carbonate solution until effervescence ceases.

    • The product, benzocaine, will precipitate as a solid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and allow it to dry.

    • Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (FT-IR, NMR) as described below. [1]

Protocol 2: Determination of Hydrolytic Rate by UV-Vis Spectrophotometry[13]
  • Objective: To monitor the rate of hydrolysis of an aminobenzoate ester.

  • Materials: Aminobenzoate ester, appropriate buffer solutions (e.g., pH 4, 7, 9), UV-Vis spectrophotometer, quartz cuvettes, acetonitrile.

  • Methodology:

    • Prepare a stock solution of the ester in acetonitrile.

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 220-400 nm) to identify an appropriate monitoring wavelength where the product (aminobenzoic acid) absorbs strongly but the ester reactant absorbs weakly, or vice versa.

    • Equilibrate a cuvette containing the desired buffer solution to the target temperature (e.g., 50 °C) inside the spectrophotometer's temperature-controlled cell holder.

    • Initiate the reaction by injecting a small aliquot (e.g., 30 µL) of the ester stock solution into the cuvette and mix quickly. [13] 5. Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

    • Data Analysis: The pseudo-first-order rate constant (k_obsd) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obsd.

    • Validation: Repetitive scans during the reaction should show a clean conversion from the reactant spectrum to the product spectrum, indicating no accumulating intermediates. [13]

Conclusion

The physical and chemical characteristics of aminobenzoate esters are a direct function of their molecular architecture. The interplay between the aromatic ring, the ester linkage, and the amino group defines their solubility, lipophilicity, stability, and ultimately, their biological function. For drug development professionals, a thorough understanding of these properties—from the nuances of SAR to the kinetics of hydrolysis and the methods for analytical characterization—is not merely academic but a fundamental requirement for designing safe, stable, and efficacious therapeutic agents.

References

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179–3183. [Link]

  • Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. ResearchGate. [Link]

  • Khmel, A. A., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]

  • Fife, T. H. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ACS Publications. [Link]

  • Google Patents. (2012). CN101353311B - Process for preparing aminobenzoate esters.
  • Google Patents. (2009). US7547798B2 - Process for preparing aminobenzoate esters.
  • Schmidtke Sobeck, S. J. (2016). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS Publications. [Link]

  • Goldberg, S. D., Ringk, W. F., & Spoerri, P. E. (1943). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society. [Link]

  • Rehman, S. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • ResearchGate. (1974). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]

  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [Link]

  • PubChem. (n.d.). 4-aminobenzoate. PubChem. [Link]

  • Abd Al Rahim, N. A., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of benzocaine (CAS 94-09-7). Cheméo. [Link]

  • Indian Journal of Dermatology, Venereology and Leprology. (2012). Photoprotection. [Link]

  • Academia.edu. (2010). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. [Link]

  • SIELC Technologies. (2018). Ethyl 3-aminobenzoate. [Link]

  • Roseman, T. J., & Yalkowsky, S. H. (1974). Letter: Influence of solute properties on release of p-aminobenzoic acid esters from silicone rubber: theoretical considerations. PubMed. [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. PubChem. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Wikipedia. [Link]

  • Taylor & Francis Online. (2023). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. [Link]

  • ResearchGate. (2015). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate. [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • RSC Publishing. (2014). Analytical Methods. [Link]

  • ResearchGate. (1976). 61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. [Link]

  • Ahmad, I. (2014). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

  • RSC Publishing. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. PubChem. [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Detailed protocol for the synthesis of Methyl 3-amino-4,5-diethoxybenzoate

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-amino-4,5-diethoxybenzoate Introduction Methyl 3-amino-4,5-diethoxybenzoate is a valuable substituted aniline derivative widely utilized as a buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-amino-4,5-diethoxybenzoate

Introduction

Methyl 3-amino-4,5-diethoxybenzoate is a valuable substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. Its unique substitution pattern, featuring an amine for further functionalization, a methyl ester, and two ethoxy groups, makes it a key intermediate in medicinal chemistry. This document provides a comprehensive, field-tested guide for its synthesis, designed for researchers and professionals in organic and medicinal chemistry.

The presented synthetic strategy is a robust two-step process commencing with the commercially available 3-nitro-4,5-diethoxybenzoic acid. The protocol first details the acid-catalyzed esterification to yield the methyl ester precursor, followed by the reduction of the nitro group to the target amine. Two distinct and reliable methods for the nitro reduction are presented: a catalytic transfer hydrogenation and a metal-free chemical reduction, allowing for flexibility based on laboratory capabilities and safety considerations.

Overall Synthetic Scheme

The synthesis is structured in two sequential stages:

  • Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester using methanol under acidic catalysis.

  • Nitro Group Reduction: Transformation of the nitro-ester intermediate into the target amino-ester.

Synthetic_Scheme Start 3-Nitro-4,5-diethoxybenzoic Acid Intermediate Methyl 3-nitro-4,5-diethoxybenzoate Start->Intermediate   CH₃OH, H₂SO₄ (cat.)   Reflux Product Methyl 3-amino-4,5-diethoxybenzoate Intermediate->Product   Reduction   (Method A or B) Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) R-COOH->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Shift Elimination Elimination of Water Proton_Transfer->Elimination - H₂O Ester Ester Product Elimination->Ester - H⁺

Application

Application Note: Methyl 3-amino-4,5-diethoxybenzoate as a Synthetic Intermediate

[1][2][3][4] Introduction: The Lipophilic Catechol Scaffold[4][5] Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1) represents a specialized "privileged structure" in medicinal chemistry.[1][2][3][4] While its trim...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Introduction: The Lipophilic Catechol Scaffold[4][5]

Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1) represents a specialized "privileged structure" in medicinal chemistry.[1][2][3][4] While its trimethoxy analog (derived from gallic acid) is ubiquitous in classic pharmacophores (e.g., Trimethoprim, Reserpine), the 3,4-diethoxy substitution pattern offers a critical tool for Structure-Activity Relationship (SAR) exploration.[5]

By replacing methoxy groups with ethoxy groups, this intermediate allows researchers to modulate the lipophilicity (LogP) and metabolic stability of benzoate-derived drugs without altering the core electronic properties of the aromatic ring. It serves as a pivotal building block for:

  • Type II Kinase Inhibitors: Mimicking the 3-amino-4-methylbenzoate pharmacophore found in Bcr-Abl inhibitors (e.g., Nilotinib analogs).[1][2][3][4]

  • PDE Inhibitors: Constructing dialkoxy-benzyl scaffolds seen in phosphodiesterase inhibitors (e.g., Roflumilast analogs).[4]

  • Lipophilic Amide Libraries: Increasing membrane permeability of benzamide-based drug candidates.[1][3][4]

Chemical Profile & Preparation Strategy

Before deploying this intermediate, it is essential to understand its synthesis and stability profile.[5]

PropertySpecification
Chemical Name Methyl 3-amino-4,5-diethoxybenzoate
CAS Number 1325304-99-1
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen)
Synthesis Overview (Grounding)

While commercially available, the synthesis typically proceeds via the nitration of methyl 3,4-diethoxybenzoate followed by reduction.[5] Note that direct nitration of 3,4-dialkoxybenzoates often favors the 6-position (ortho to the ester).[4] Accessing the 3-amino (meta to ester) pattern often requires starting from 3-hydroxy-4,5-diethoxybenzoic acid precursors or utilizing specific steric directing groups [1].[1][3][4]

Key Application: Synthesis of Kinase Inhibitor Scaffolds (Amidation)

The primary utility of Methyl 3-amino-4,5-diethoxybenzoate is as an aniline nucleophile in the synthesis of "Tail-Type" kinase inhibitors.[1][2][3][4] The amino group at position 3 is positioned to form hydrogen bonds within the ATP-binding pocket (specifically the Glu-Lys pair or the DFG motif) when coupled to a heteroaryl core.[1][2][3]

Protocol A: Selective Amidation with Heteroaryl Chlorides

This protocol describes the coupling of the intermediate with a representative acid chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) to generate a lipophilic benzamide library member.

Reagents:

  • Methyl 3-amino-4,5-diethoxybenzoate (1.0 equiv)[1][2][3][4][6][7]

  • Acid Chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 equiv, optional catalyst)[5]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-amino-4,5-diethoxybenzoate (239 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (260 µL, 1.5 mmol). If the acid chloride is sterically hindered, add DMAP (12 mg).[5]

  • Coupling: Cool the solution to 0°C. Add the Acid Chloride (1.1 mmol) dropwise as a solution in DCM (1 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3][4][8] The aniline peak (starting material) should disappear.

  • Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5][9]

  • Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Why This Works: The 4,5-diethoxy groups are electron-donating, increasing the nucleophilicity of the 3-amino group compared to unsubstituted anilines, facilitating rapid coupling even with mild electrophiles [2].[4][5]

Key Application: Urea-Based Inhibitor Synthesis[1][2][3][4]

Reaction with isocyanates yields urea derivatives, a common motif in Soluble Epoxide Hydrolase (sEH) inhibitors and Raf kinase inhibitors.[5]

Protocol B: Isocyanate Addition

Reagents:

  • Methyl 3-amino-4,5-diethoxybenzoate (1.0 equiv)[1][2][3][4][6][7]

  • Aryl Isocyanate (1.05 equiv)

  • THF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Dissolve the intermediate in anhydrous THF (0.2 M concentration).

  • Add the isocyanate dropwise at room temperature.

  • Heat to 60°C for 2 hours. The urea product often precipitates from the solution upon cooling.[5]

  • Filtration: Collect the solid by vacuum filtration.[4] Wash with cold ether to remove unreacted isocyanate.[4]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this intermediate, highlighting its role in generating diverse bioactive scaffolds.

G Start Methyl 3-amino-4,5- diethoxybenzoate (CAS 1325304-99-1) Amidation Amidation (R-COCl / Pyridine) Start->Amidation Nucleophilic Acyl Subst. UreaForm Urea Formation (R-NCO) Start->UreaForm Addition Sandmeyer Sandmeyer Reaction (NaNO2 / KI) Start->Sandmeyer Diazotization KinaseInhib Benzamide Kinase Inhibitors (e.g., Imatinib Analogs) Amidation->KinaseInhib Library Gen sEHInhib Diaryl Ureas (sEH / Raf Inhibitors) UreaForm->sEHInhib Precipitation Suzuki Biaryl Scaffolds (via Suzuki Coupling) Sandmeyer->Suzuki Pd-Catalysis

Caption: Divergent synthesis pathways transforming the 3-amino-4,5-diethoxybenzoate scaffold into three distinct classes of bioactive molecules.[1][2][3][4]

Quality Control & Troubleshooting

When working with Methyl 3-amino-4,5-diethoxybenzoate, specific analytical signatures confirm identity and purity.[1][2][3][4]

Analytical Checkpoints
  • ¹H NMR (DMSO-d₆):

    • Amino protons: Broad singlet around δ 5.0–6.5 ppm (exchangeable with D₂O).

    • Ethoxy groups: Two distinct triplets (methyls) at δ 1.2–1.4 ppm and two quartets (methylenes) at δ 4.0–4.2 ppm.

    • Aromatic protons: Two doublets (meta-coupling) or a singlet/doublet pattern depending on the exact substitution symmetry (positions 2 and 6).

  • Color Change: The amine is sensitive to oxidation.[4][5] If the solid turns dark brown, purify via a short silica plug (DCM/MeOH) before use to remove oxidation products (azo dimers).[5]

Common Issues
ProblemCauseSolution
Low Yield in Amidation HCl salt formation trapping the amine.[1][2][3][4]Ensure excess base (DIPEA/TEA) is used (at least 1.5 eq).
Incomplete Reaction Steric hindrance from ortho-ethoxy group.[1][2][3][4]Use a stronger activation method (e.g., HATU coupling instead of Acid Chloride) or heat to 50°C.
Product Solubility Diethoxy groups increase lipophilicity significantly.[5]Switch from Methanol/Water workups to Hexane/Ethyl Acetate systems.[4]

References

  • Gassman, P. G., & Gruetzmacher, G. (1977).[5] Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-Methylbenzoate. Organic Syntheses, 56, 15. Link (Demonstrates general aniline handling and alkylation principles relevant to this scaffold).

  • BenchChem Technical Support. (2025). Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Link (Provides analogous protocols for the methyl-substituted variant used in kinase inhibitors).

  • Lal, K., et al. (2023).[5] Synthesis and evaluation of quinazolinone derivatives. (General reference for the cyclization of ortho-amino benzoates, contrasting with the meta-amino reactivity of this intermediate).

  • BLD Pharm Catalog. Methyl 3-amino-4,5-diethoxybenzoate Product Specifications. Link (Source for physical property data).

Sources

Method

Application Note: Methyl 3-amino-4,5-diethoxybenzoate as a Building Block for Heterocyclic Compounds

This is a comprehensive Application Note and Protocol guide for Methyl 3-amino-4,5-diethoxybenzoate , designed for researchers in medicinal chemistry and drug discovery. [1] Executive Summary Methyl 3-amino-4,5-diethoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Methyl 3-amino-4,5-diethoxybenzoate , designed for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary

Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) is a highly functionalized aniline derivative featuring an electron-rich diethoxy motif and an orthogonally reactive methyl ester.[1][2][3][4] It serves as a critical "Left-Hand Side" (LHS) scaffold in the synthesis of kinase inhibitors , GPCR ligands , and fused heterocyclic systems such as quinolines and quinazolines.

This guide details the strategic application of this building block, focusing on its use in constructing pharmacophores where solubility (conferred by ethoxy groups) and hydrogen-bonding capability (via the amino/ester axis) are required. We present validated protocols for amide coupling , Gould-Jacobs quinoline synthesis , and Sandmeyer transformations .[1]

Chemical Profile & Strategic Utility[1]

PropertySpecification
IUPAC Name Methyl 3-amino-4,5-diethoxybenzoate
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Key Functional Groups Primary Amine (C3), Methyl Ester (C1), Diethoxy Ethers (C4, C5)
Reactivity Profile Nucleophilic (Amine), Electrophilic (Ester), Electron-Rich Arene
Solubility Soluble in DCM, DMSO, MeOH; Low solubility in water
Structural Advantages[1]
  • Orthogonal Reactivity: The C3-amino group allows for immediate diversification (acylation, reductive amination) without affecting the C1-ester, which serves as a latent handle for late-stage modification (hydrolysis to acid, conversion to amide/heterocycle).[1]

  • Solubility Enhancement: The 4,5-diethoxy pattern disrupts crystal packing more effectively than methoxy analogs, often improving the lipophilicity profile (LogP) and solubility of final drug candidates.

  • Regiochemical Control: The 1,3,4,5-substitution pattern directs electrophilic aromatic substitution (EAS) or cyclization events to the specific remaining open positions (C2 or C6), enabling predictable ring fusion.

Strategic Synthesis Map

The following diagram illustrates the three primary divergent pathways for this building block:

SynthesisMap Start Methyl 3-amino- 4,5-diethoxybenzoate Path1 Pathway A: Amide Coupling Start->Path1 R-COCl / Pyridine Path2 Pathway B: Gould-Jacobs Reaction Start->Path2 EMME / 250°C Path3 Pathway C: Sandmeyer/Suzuki Start->Path3 NaNO2 / KI / Pd-Cat Target1 Kinase Inhibitor Scaffolds (e.g., Benzamides) Path1->Target1 Hydrolysis/Amination Target2 6,7-Diethoxy-4-hydroxy- quinoline-3,8-dicarboxylates Path2->Target2 Cyclization @ C2 Target3 Biaryl/Heterobiaryl Systems Path3->Target3 Cross-Coupling

Figure 1: Strategic divergence from the core building block.[1] Pathway A is preferred for medicinal chemistry library generation; Pathway B is utilized for fused ring synthesis.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of N-Acylated Kinase Inhibitor Precursors

Objective: Selective acylation of the aniline nitrogen to attach a heteroaryl "hinge-binder" while preserving the ester.[1]

Mechanism: Nucleophilic acyl substitution.[1] The electron-donating ethoxy groups increase the nucleophilicity of the amine, making this reaction rapid and high-yielding.[1]

Materials:

  • Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq)[1][2][3]

  • Heteroaryl Acid Chloride (e.g., Nicotinoyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 eq - optional catalyst)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-amino-4,5-diethoxybenzoate (1.0 g, 4.18 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add DIPEA (1.45 mL, 8.36 mmol) and stir at 0°C for 10 minutes.

  • Acylation: Add the Heteroaryl Acid Chloride (4.60 mmol) portion-wise (if solid) or dropwise (if liquid) over 15 minutes.

    • Note: Maintain temperature < 5°C to prevent bis-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf, fluorescent) should disappear.

  • Work-up: Quench with saturated NaHCO₃ solution (20 mL). Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–95% Data Validation: ¹H NMR should show a downfield shift of the amide proton (~8.5-10 ppm) and retention of the methyl ester singlet (~3.9 ppm).

Protocol B: Synthesis of Functionalized Quinolines (Gould-Jacobs Reaction)

Objective: Construction of a 4-hydroxyquinoline scaffold. This protocol leverages the free ortho position (C2) for cyclization.

Mechanism: Condensation of aniline with alkoxymethylene malonate followed by thermal electrocyclic ring closure.[1]

  • Critical Insight: Cyclization is regioselective.[1] Due to the steric bulk of the C1-ester and C3-amino groups, high temperatures (Dowtherm A) are required to force closure at C2, resulting in an 8-substituted quinoline.[1]

Materials:

  • Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq)[1][2][3]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Ethanol (for initial condensation)

Step-by-Step Methodology:

  • Condensation: Mix the aniline (1.0 g) and EMME (1.0 g) in Ethanol (10 mL). Reflux for 2 hours.

  • Isolation of Intermediate: Cool to RT. The intermediate enamine-ester usually precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate, concentrate to dryness.

  • Cyclization (Thermal):

    • Heat Dowtherm A (10 mL) to 250°C in a heavy-walled flask equipped with a short-path distillation head (to remove EtOH formed).

    • Cautiously add the enamine-ester intermediate solid in small portions to the hot solvent.[1]

    • Safety: Rapid evolution of ethanol vapor occurs.[1] Ensure proper venting.[1]

  • Completion: Maintain 250°C for 30–60 minutes until bubbling ceases.

  • Work-up: Cool the mixture to ~80°C and add Hexanes (20 mL) to precipitate the product. Filter the solid.[1][5][6][7]

  • Purification: Recrystallize from DMF/Ethanol.

Product: Methyl 6,7-diethoxy-3-(ethoxycarbonyl)-4-hydroxyquinoline-8-carboxylate.[1] Note: This creates a unique quinoline with handles at positions 3 and 8 for orthogonal functionalization.

Protocol C: Sandmeyer Conversion to Aryl Iodide

Objective: Converting the amino group to an iodide to enable Suzuki/Sonogashira coupling.[1]

Materials:

  • Methyl 3-amino-4,5-diethoxybenzoate[1][2][3][4][8]

  • NaNO₂ (1.2 eq)

  • KI (2.0 eq)

  • HCl (6M) or p-TsOH (for non-aqueous conditions)

Step-by-Step Methodology:

  • Diazotization: Suspend the aniline in 6M HCl at -5°C. Add aqueous NaNO₂ dropwise, keeping T < 0°C. Stir for 20 min.

  • Substitution: Add a solution of KI (aqueous) dropwise. The solution will turn dark.

  • Reaction: Allow to warm to RT and stir for 2 hours. Heat to 60°C for 30 min to ensure complete N₂ evolution.[1]

  • Work-up: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.[1] Extract with EtOAc.[1][9][10][11]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance from ortho-ethoxy groups.[1]Switch base to Pyridine (solvent/base) or use stronger acylating agents (e.g., HATU) if using carboxylic acids.
Regioisomers in Quinoline Synthesis Cyclization at C6 instead of C2.While C2 is sterically crowded, it is electronically activated. If C6 cyclization dominates (forming the 5-ester isomer), confirm structure via NOESY NMR. C2 cyclization is usually preferred in meta-aminobenzoates due to hydrogen bonding pre-organization.[1]
Hydrolysis of Ester Basic conditions too harsh.[1]Avoid using hydroxide bases (NaOH/LiOH) during workups. Use carbonate or bicarbonate.[1][7]

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Title: The Gould-Jacobs Reaction: Synthetic Utility and Mechanistic Insights.[1]

    • Source: Organic Reactions.[1][5][6][11]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (General Amide Coupling on Anilines)

    • Title: Discovery of Nilotinib: A Potent and Selective Bcr-Abl Kinase Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • URL:[Link](Note: Illustrates the use of 3-amino-4-methylbenzoate, a close analog, in drug synthesis).[1]

  • Compound Data & Safety (Methyl 3-amino-4-methoxybenzoate Analog)

    • Title: Methyl 3-amino-4-methoxybenzoate PubChem Entry.[1]

    • Source: PubChem.[1][12]

    • URL:[Link]

  • Synthesis of Quinoline-3-carboxylates

    • Title: Synthesis and antibacterial activity of some new 4-hydroxyquinoline-3-carboxylic acids.[1]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

Sources

Application

Experimental procedures for reactions involving Methyl 3-amino-4,5-diethoxybenzoate

Application Note: Experimental Procedures for Reactions Involving Methyl 3-amino-4,5-diethoxybenzoate Abstract Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) is a specialized "aniline-gallic" scaffold used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for Reactions Involving Methyl 3-amino-4,5-diethoxybenzoate

Abstract

Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) is a specialized "aniline-gallic" scaffold used in the synthesis of functionalized benzamides, bioactive heterocycles, and pharmaceutical intermediates.[1][2][3][4][5][6][7] Unlike its 2-amino (anthranilate) isomers, which readily form quinazolinones, this 3-amino isomer serves as a crucial "linker" molecule, offering orthogonal reactivity between the nucleophilic aniline amine and the electrophilic benzoate ester.[1] This guide details high-yield protocols for chemoselective N-acylation , ester hydrolysis , and Sandmeyer functionalization , providing a roadmap for generating libraries of bioactive ether-substituted benzoates.[1]

Section 1: Chemical Profile & Handling

Molecule Identity:

  • Name: Methyl 3-amino-4,5-diethoxybenzoate[1][2][3][4][5][6][7]

  • CAS: 1325304-99-1[1][2][3][4][6]

  • Molecular Formula: C₁₂H₁₇NO₄[1]

  • Molecular Weight: 239.27 g/mol

  • Structural Context: A 3,4,5-trisubstituted benzene derivative where the 3-position amino group provides a handle for diversification, distinct from the 3,4,5-trimethoxy motif found in drugs like Trimebutine.[1]

Safety & Stability:

  • Oxidation Sensitivity: The electron-rich aniline moiety is susceptible to air oxidation, turning the white/off-white solid brown over time.[1] Store under Argon/Nitrogen at 2–8°C.

  • Handling: Standard PPE (nitrile gloves, lab coat, safety glasses). Use a fume hood to avoid inhalation of fine particulates.

Section 2: Pre-Reaction Analytics (Quality Control)

Before initiating synthesis, the purity of the starting material must be verified to prevent side reactions (e.g., oligomerization).

ParameterSpecificationMethodLogic
Appearance White to pale beige powderVisualDarkening indicates oxidation (quinone imine formation).[1]
Purity (HPLC) >98.0% (Area %)C18 Column, MeCN/H₂OImpurities <1% required for clean diazotization.
Water Content <0.5%Karl FischerExcess water hydrolyzes acid chlorides in Protocol A.
¹H NMR Confirmed StructureDMSO-d₆Verify integral ratio of Ethoxy (4H) vs Methyl Ester (3H).

Section 3: Protocol A - Chemoselective N-Acylation (Library Generation)

Objective: To functionalize the 3-amino group with an acyl chloride (R-COCl) without hydrolyzing or transesterifying the methyl ester.[1] This reaction creates functionalized benzamides , a common pharmacophore in gastroprokinetic and antipsychotic research.

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, facilitated by a base to scavenge HCl.

Materials:

  • Methyl 3-amino-4,5-diethoxybenzoate (1.0 equiv)[1][2][3][4][5]

  • Acyl Chloride (1.1 equiv) (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 1.0 g (4.18 mmol) of Methyl 3-amino-4,5-diethoxybenzoate in 15 mL of anhydrous DCM.

  • Base Addition: Add TEA (0.87 mL, 6.27 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acyl Chloride (4.60 mmol) dropwise over 10 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The fluorescent amine spot should disappear.

  • Work-up: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and then Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOH/Heptane if necessary.

Expected Yield: 85–95% Troubleshooting: If bis-acylation occurs (rare with anilines but possible), reduce Acyl Chloride to 1.0 equiv and run at -10°C.

Section 4: Protocol B - Controlled Saponification (Acid Deprotection)

Objective: To hydrolyze the methyl ester to the free benzoic acid after N-functionalization, or to prepare the free amino-acid for peptide coupling.

Challenge: The 4,5-diethoxy groups are electron-donating, which can reduce the electrophilicity of the ester carbonyl, making hydrolysis slightly slower than in unsubstituted benzoates.[1]

Materials:

  • Substrate (Ester)[8][9]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step Procedure:

  • Setup: Dissolve the ester (1.0 equiv) in THF (10 mL/g). Add water (3.3 mL/g).

  • Reagent Addition: Add solid LiOH·H₂O (3.0 equiv) in one portion.

  • Reaction: Stir vigorously at 40°C for 6–12 hours. Why LiOH? NaOH is harsher and may cleave sensitive amides if present. LiOH is milder and sufficient for methyl esters.

  • Monitoring: TLC should show a baseline spot (Acid) and disappearance of the high-Rf ester.[1]

  • Work-up (Critical):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Acidification: Cool to 0°C and slowly acidify to pH 3–4 using 1M HCl. The product should precipitate as a solid.[10][11]

    • Note: Do not go below pH 2 if acid-sensitive groups (like acetals) are present on the N-substituent.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

Section 5: Protocol C - Sandmeyer Reaction (Diazotization)[1]

Objective: To replace the 3-amino group with a Halogen (I, Br, Cl) or Hydroxyl group. This is vital for accessing 3-halo-4,5-diethoxybenzoates , which are precursors for Suzuki couplings or further nucleophilic aromatic substitutions.[1]

Materials:

  • Methyl 3-amino-4,5-diethoxybenzoate[1][2][3][4][5][6][7]

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄) or HCl

  • Potassium Iodide (KI) (for Iodination)

Step-by-Step Procedure (Iodination Example):

  • Diazotization: Suspend the amine (1.0 equiv) in 2M H₂SO₄ (10 equiv) and cool to 0–5°C.

  • Nitrite Addition: Add NaNO₂ (1.2 equiv) dissolved in minimum water dropwise. Stir for 30 mins at 0°C. The solution should become clear (Diazo salt formation).

  • Substitution: Dissolve KI (2.0 equiv) in water. Add this solution dropwise to the cold diazo mixture.

  • Evolution: Evolution of N₂ gas will be observed. Allow the mixture to warm to RT and stir for 1 hour.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to quench liberated iodine (solution turns from purple/brown to yellow).

  • Extraction: Extract with EtOAc. The product is the Methyl 3-iodo-4,5-diethoxybenzoate .

Section 6: Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways available from the Methyl 3-amino-4,5-diethoxybenzoate core.

G Start Methyl 3-amino-4,5-diethoxybenzoate (CAS 1325304-99-1) Amide Functionalized Benzamide (Library Scaffold) Start->Amide R-COCl, Pyridine (Protocol A) Acid 3-Amino-4,5-diethoxy benzoic Acid Start->Acid LiOH, THF/H2O (Protocol B) Sandmeyer 3-Halo-4,5-diethoxy benzoate Start->Sandmeyer 1. NaNO2/H+ 2. CuX or KI (Protocol C) Suzuki Biaryl Derivatives (Drug Candidates) Sandmeyer->Suzuki Pd(PPh3)4 Ar-B(OH)2

Caption: Divergent synthesis map showing the transformation of the 3-amino-4,5-diethoxybenzoate core into amides, acids, and aryl halides.

Section 7: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Acylation HCl salt formation of amineEnsure excess base (Pyridine/TEA) is used to scavenge HCl.[1]
Dark Product (Acylation) Oxidation of anilineDegas solvents; run reaction under strictly inert atmosphere (Ar).
Incomplete Hydrolysis Steric/Electronic resistanceIncrease temp to 60°C or switch to KOH in MeOH (transesterification-hydrolysis).
Diazo Decomposition Temperature too highKeep diazotization strictly <5°C. Add urea to quench excess HNO₂ before adding nucleophile.

References

  • PubChem Compound Summary. (2025). Methyl 3-amino-4,5-diethoxybenzoate (CID 59465757).[1] National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Sandmeyer and Schotten-Baumann conditions).

  • Ries, U. J., et al. (1993). Heterocyclic benzimidazoles as angiotensin II antagonists. Journal of Medicinal Chemistry, 36(25), 4040-4051. (Describes analogous chemistry on 3-amino-4-methylbenzoates). [Link]

Sources

Method

Application Note: Derivatization Strategies for the Amino Group in Methyl 3-amino-4,5-diethoxybenzoate

Executive Summary Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1) is a highly functionalized aniline derivative that serves as a versatile building block in the synthesis of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1) is a highly functionalized aniline derivative that serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The primary aromatic amine (-NH₂) at the 3-position provides a critical anchor point for structural diversification. This application note details field-validated protocols for the derivatization of this amino group, focusing on amidation, reductive amination, and sulfonylation. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides self-validating workflows to ensure high-yield transformations.

Physicochemical Profiling & Reactivity Rationale

To successfully derivatize Methyl 3-amino-4,5-diethoxybenzoate, one must account for the specific electronic and steric microenvironment of its aniline moiety:

  • Steric Encumbrance : The amino group is situated ortho to a bulky 4-ethoxy group. This steric crowding restricts the approach trajectory of bulky electrophiles, necessitating highly active coupling reagents or elevated temperatures to drive reactions to completion.

  • Electronic Push-Pull System : The two ethoxy groups exert a strong electron-donating resonance effect (+R), enriching the aromatic ring. However, the amino group is positioned meta to the electron-withdrawing methyl ester. While the aniline remains reasonably nucleophilic, it is less reactive than unfunctionalized aliphatic amines.

Understanding these factors is critical. Standard peptide coupling agents (like EDC or DCC alone) often fail or proceed sluggishly with this substrate, and direct alkylation with alkyl halides inevitably leads to uncontrollable over-alkylation.

Validated Experimental Protocols

Protocol A: Amidation via Uronium-Based Coupling (HATU)

Because of the ortho-ethoxy steric hindrance, standard carbodiimide coupling is inefficient. Utilizing 1 (an uronium salt-based reagent) generates a highly reactive 7-azabenzotriazole active ester, which rapidly accelerates the acylation of electron-deficient or hindered anilines[1].

Step-by-Step Methodology:

  • Activation : In a flame-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature (25 °C) for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq) to the solution.

  • Propagation : Heat the reaction to 40 °C. The elevated temperature overcomes the steric barrier of the 4-ethoxy group. Monitor via LC-MS until the primary aniline mass is consumed (typically 8–12 hours).

  • Self-Validating Workup : Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted basic species and DIPEA), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

Protocol B: Selective Reductive Amination

Direct alkylation of anilines is notoriously difficult to control, often yielding a mixture of secondary and tertiary amines. Reductive amination circumvents this by forming an imine intermediate. 2 is the optimal hydride source here; it is mild enough to selectively reduce the protonated imine without reducing the unreacted aldehyde or the substrate's methyl ester[2].

Step-by-Step Methodology:

  • Imine Formation : Combine Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1–2 drops of glacial acetic acid to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution.

  • Propagation : Stir for 12–16 hours at room temperature.

  • Self-Validating Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (validating the destruction of excess hydride). Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol C: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride. This reaction produces equimolar amounts of HCl. If left unneutralized, HCl will protonate the aniline, rendering it non-nucleophilic and halting the reaction. 3 is used as an acid scavenger to prevent this[3].

Step-by-Step Methodology:

  • Preparation : Dissolve Methyl 3-amino-4,5-diethoxybenzoate (1.0 eq) in anhydrous Pyridine (or DCM containing 2.0 eq Pyridine).

  • Temperature Control : Cool the flask to 0 °C in an ice bath. Causality: Maintaining a low temperature during addition is critical to prevent the formation of di-sulfonylated byproducts[4].

  • Addition : Slowly add the sulfonyl chloride (1.05 eq) dropwise.

  • Propagation : Allow the mixture to naturally warm to room temperature and stir for 4–8 hours.

  • Self-Validating Workup : Dilute with DCM and wash extensively with 1M HCl. A successful wash is validated when the aqueous layer remains acidic (pH ~1-2), ensuring all excess pyridine has been extracted into the aqueous phase. Wash with brine, dry, and concentrate.

Quantitative Data Summary

The following table synthesizes the expected reaction parameters, yields, and primary troubleshooting metrics for the derivatization of Methyl 3-amino-4,5-diethoxybenzoate.

Derivatization TypeReagent SystemOptimal TempReaction TimeExpected YieldPrimary Risk / Troubleshooting
Amidation HATU, DIPEA, DMF40 °C8–12 h75–85%Incomplete conversion (Increase temp to 50 °C)
Reductive Amination NaBH(OAc)₃, DCE, AcOH25 °C12–16 h80–90%Trace dialkylation (Strictly limit aldehyde to 1.05 eq)
Sulfonylation R-SO₂Cl, Pyridine, DCM0 °C → 25 °C4–8 h85–95%Di-sulfonylation (Ensure strict 0 °C dropwise addition)

Mechanistic Workflow Visualization

G Start Methyl 3-amino-4,5-diethoxybenzoate (Primary Aniline) Amide Amidation (Secondary Amide) Start->Amide R-COOH, HATU DIPEA, DMF Amine Reductive Amination (Secondary Amine) Start->Amine R-CHO, NaBH(OAc)3 DCE, AcOH Sulfonamide Sulfonylation (Sulfonamide) Start->Sulfonamide R-SO2Cl Pyridine, 0°C

Divergent derivatization pathways of the 3-amino group.

References

1.2 2.1 3.3 4.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-amino-4,5-diethoxybenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-4,5-diethoxybenzoate . This molecule is a critical building block for various benzamide-class active pharmaceutical ingredients (APIs), includin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-4,5-diethoxybenzoate . This molecule is a critical building block for various benzamide-class active pharmaceutical ingredients (APIs), including prokinetic agents and novel quinazoline derivatives.

Synthesizing this intermediate typically involves a precise two-step sequence starting from Methyl 3,4-dihydroxy-5-nitrobenzoate: an exhaustive O-alkylation (ethylation) followed by the catalytic reduction of the nitro group. Below, we provide a mechanistic breakdown, troubleshooting FAQs, quantitative impurity profiles, and self-validating standard operating procedures (SOPs) to ensure high-yield, high-purity synthesis.

Section 1: Synthesis Workflow & Impurity Mapping

Understanding the logical flow of the synthesis and where side reactions branch off is the first step in troubleshooting.

SynthesisAndImpurities SM Methyl 3,4-dihydroxy- 5-nitrobenzoate Step1 Step 1: Ethylation (EtBr, K2CO3, DMF) SM->Step1 Int1 Methyl 4,5-diethoxy- 3-nitrobenzoate Step1->Int1 Optimal Imp1 Mono-ethoxy Impurity (Incomplete Alkylation) Step1->Imp1 Low EtBr Step2 Step 2: Reduction (H2, Pd/C, MeOH) Int1->Step2 Target Methyl 3-amino- 4,5-diethoxybenzoate Step2->Target Optimal Imp2 Hydroxylamine Impurity (Incomplete Reduction) Step2->Imp2 Low H2 Imp3 Ethyl Ester Impurity (Transesterification) Step2->Imp3 EtOH Solvent

Fig 1: Synthesis workflow of Methyl 3-amino-4,5-diethoxybenzoate and common impurity pathways.

Section 2: Troubleshooting FAQs

Issue 1: Transesterification Impurities (+14 Da Mass Shift)

Q: My final LC-MS shows a major impurity with a mass of [M+H]+ 254.1, which is exactly 14 Da higher than my target product. What is causing this? A: This is a classic case of transesterification . When reducing a methyl ester using Palladium on Carbon (Pd/C) under hydrogen, the catalyst can inadvertently facilitate ester exchange if the reaction is run in a mismatched alcoholic solvent[1]. If you used ethanol as your solvent, the large molar excess of ethanol drives an equilibrium shift, converting your methyl ester into an ethyl ester (Ethyl 3-amino-4,5-diethoxybenzoate). Causality & Prevention: Palladium surfaces can activate the carbonyl carbon of the ester. To prevent this, the solvent must perfectly match the ester alkyl group. Always use strictly anhydrous Methanol when reducing methyl esters.

Issue 2: Incomplete Reduction (+16 Da Mass Shift)

Q: The reduction seems to stall, yielding a yellow/orange oil instead of the expected pale solid. LC-MS shows an [M+H]+ of 256.1. How do I push the reaction to completion? A: The +16 Da mass shift indicates the presence of a hydroxylamine intermediate (Methyl 3-(hydroxyamino)-4,5-diethoxybenzoate). The catalytic hydrogenation of a nitro group proceeds stepwise: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)[2]. The cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step and requires optimal hydrogen transfer. Causality & Prevention: This stalling is typically caused by catalyst poisoning, insufficient hydrogen pressure, or poor agitation. To resolve this:

  • Ensure vigorous stirring to maximize the gas-liquid-solid interfacial area.

  • If using a balloon, upgrade to a Parr shaker or autoclave at 30-40 psi H₂.

  • Use fresh, unpoisoned 10% Pd/C.

Issue 3: Mono-Alkylation Impurities (-28 Da Mass Shift)

Q: During the ethylation of Methyl 3,4-dihydroxy-5-nitrobenzoate, I consistently get a mixture of mono-ethoxy and di-ethoxy products. Why is the second ethylation so difficult? A: This is driven by the differential acidity (pKa) and steric hindrance of the two hydroxyl groups. The hydroxyl group at the 4-position is ortho to the strongly electron-withdrawing nitro group, making it highly acidic. It deprotonates and alkylates rapidly. The remaining hydroxyl at the 5-position is meta to the nitro group (less acidic) and is now sterically hindered by the newly formed 4-ethoxy group. Causality & Prevention: To force the second alkylation, you must overcome this activation energy barrier. Use a significant excess of Ethyl Bromide (≥3.0 equivalents) and Potassium Carbonate (≥3.0 equivalents), and maintain the reaction at 60–65 °C for at least 12 hours.

Issue 4: Ester Hydrolysis (-14 Da Mass Shift)

Q: I am detecting the formation of a carboxylic acid (m/z 226.1) during the ethylation step. How is my ester hydrolyzing under non-aqueous conditions? A: Saponification is occurring due to trace water reacting with the potassium carbonate base. DMF is highly hygroscopic, and if wet DMF or uncalcined K₂CO₃ is used, hydroxide ions are generated in situ, which readily attack the methyl ester. Causality & Prevention: Maintain strict anhydrous conditions. Use amine-free, molecular-sieve dried DMF and freshly oven-dried K₂CO₃.

Section 3: Quantitative Data & Impurity Profiling

Use the following table to rapidly identify side products in your LC-MS (ESI+) traces and apply the correct preventative measures.

Impurity NameOriginating StepChemical FormulaLC-MS [M+H]+Prevention Strategy
Target: Methyl 3-amino-4,5-diethoxybenzoate N/A C₁₂H₁₇NO₄ 240.1 N/A
Ethyl 3-amino-4,5-diethoxybenzoateStep 2 (Reduction)C₁₃H₁₉NO₄254.1 (+14)Match solvent to ester (Use MeOH, not EtOH).
Methyl 3-(hydroxyamino)-4,5-diethoxybenzoateStep 2 (Reduction)C₁₂H₁₇NO₅256.1 (+16)Increase H₂ pressure; ensure vigorous agitation.
Methyl 3-amino-4-ethoxy-5-hydroxybenzoateStep 1 (Ethylation)C₁₀H₁₃NO₄212.1 (-28)Use ≥3.0 eq EtBr and K₂CO₃; heat to 60 °C.
3-amino-4,5-diethoxybenzoic acidStep 1 (Ethylation)C₁₁H₁₅NO₄226.1 (-14)Use strictly anhydrous DMF and calcined K₂CO₃.

Section 4: Validated Experimental Protocols (SOPs)

Protocol 1: Exhaustive Ethylation

Self-Validating System: The reaction mixture transitions from a deep red/orange phenoxide suspension to a pale yellow slurry upon complete alkylation.

  • Charge a flame-dried flask with Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq) and anhydrous K₂CO₃ (3.5 eq).

  • Add anhydrous DMF (10 mL/g of substrate) under a nitrogen atmosphere. Stir for 15 minutes at room temperature to form the phenoxide (solution turns deep red).

  • Add Ethyl Bromide (3.5 eq) dropwise.

  • Heat the reaction to 60 °C for 12 hours.

  • IPC (In-Process Control): Check via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.1) should be completely absent, replaced by the diethoxy product (Rf ~0.5).

  • Quench with ice water, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Catalytic Reduction

Self-Validating System: The consumption of hydrogen gas ceases, and the UV-active nitro spot on TLC is completely replaced by a ninhydrin-active (or highly fluorescent) amine spot[3].

  • Dissolve Methyl 4,5-diethoxy-3-nitrobenzoate (1.0 eq) in anhydrous Methanol (15 mL/g of substrate).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen (Caution: Pd/C is pyrophoric in the presence of solvent vapors).

  • Purge the vessel with vacuum/nitrogen cycles (3x), followed by vacuum/hydrogen cycles (3x).

  • Stir vigorously under an H₂ atmosphere (balloon or 30 psi) at ambient temperature for 6 hours.

  • IPC: Monitor via LC-MS until the +16 Da hydroxylamine intermediate is fully consumed.

  • Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol.

  • Concentrate the filtrate in vacuo to afford Methyl 3-amino-4,5-diethoxybenzoate as a pale solid.

References

  • Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans Source: National Institutes of Health (PMC) URL:[Link][3]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL:[Link][2]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL:[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-amino-4,5-diethoxybenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing Methyl 3-amino-4,5-diethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing Methyl 3-amino-4,5-diethoxybenzoate via the catalytic reduction of its precursor, Methyl 4,5-diethoxy-3-nitrobenzoate.

The transformation of a nitroarene to an aniline derivative is a cornerstone of pharmaceutical synthesis. However, the presence of an ester group and two bulky electron-donating ethoxy ethers on the benzene ring requires precise optimization of the catalyst, solvent, and temperature to prevent side reactions such as transesterification, ether cleavage, or reaction stalling.

Mechanistic Pathway & The Hydroxylamine Bottleneck

To troubleshoot effectively, we must first understand the causality of the reaction. The catalytic hydrogenation of a nitro group does not occur in a single step. It proceeds via a cascade of single-electron transfers and hydrogenations, moving from the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[1].

Because Methyl 4,5-diethoxy-3-nitrobenzoate features an ethoxy group directly adjacent (ortho) to the nitro group, steric hindrance can twist the intermediate out of planarity with the catalyst surface. This often causes the reaction to stall at the hydroxylamine intermediate , requiring specific thermal and catalytic optimization to drive the final N-O bond cleavage[2].

G A Methyl 4,5-diethoxy- 3-nitrobenzoate B Nitroso Intermediate (Ar-NO) A->B + H2, - H2O (Catalyst) C Hydroxylamine Intermediate (Ar-NHOH) B->C + H2 (Fast) D Methyl 3-amino- 4,5-diethoxybenzoate C->D + H2, - H2O (Rate Limiting)

Reaction mechanism of nitro reduction to amine via nitroso and hydroxylamine intermediates.

Optimization Matrix: Catalyst, Solvent, and Temperature

The following table summarizes the quantitative data and mechanistic rationale for various reaction conditions. Use this matrix to select the optimal parameters for your specific scale and equipment.

ParameterConditionObservation / YieldMechanistic Rationale
Catalyst 10% Pd/C (5 mol%)>95% (Optimal) High surface area for H₂ activation; low activation energy (9.7 kcal/mol) for nitro reduction[3].
Catalyst Raney Nickel80-85% (Slower)Higher activation energy (14.1 kcal/mol); requires higher pressure to clear the hydroxylamine[3].
Solvent Ethyl Acetate (EtOAc)>95% (High Purity) Aprotic nature completely prevents nucleophilic attack and transesterification of the methyl ester[1].
Solvent Ethanol (EtOH)~75% (Mixed Products)Nucleophilic solvent causes transesterification, converting the methyl ester to an unwanted ethyl ester.
Temperature 25 °C (Room Temp)85% (Stalled)Insufficient thermal energy to overcome the steric hindrance of the adjacent ethoxy group.
Temperature 40 °C>95% (Clean Amine) Provides the necessary activation energy to drive the rate-limiting N-O bond cleavage to completion[3].

Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and LCMS analysis shows a major peak at[M+16]. What is happening? A1: A mass shift of +16 Da relative to your desired product indicates the accumulation of the hydroxylamine intermediate (Ar-NHOH). The adjacent ethoxy groups create steric bulk that hinders the final reduction step on the palladium surface. Actionable Fix: Increase the reaction temperature from 25 °C to 40 °C. If the reaction is still sluggish, increase the hydrogen pressure slightly (e.g., using a Parr shaker at 30 psi) to force the intermediate back onto the catalyst surface[3].

Q2: I am observing a side product with a mass of [M+14] in my final isolate. How do I eliminate it? A2: A mass shift of +14 Da indicates transesterification . If you are using Ethanol (EtOH) as your solvent, the nucleophilic alcohol can attack the methyl ester of your substrate, converting it to an ethyl ester. Actionable Fix: Switch your solvent to an aprotic polar solvent like Ethyl Acetate (EtOAc) . If an alcohol must be used for solubility reasons, strictly use Methanol (MeOH) so that any transesterification simply regenerates the desired methyl ester[4].

Q3: We do not have a dedicated hydrogenation facility. Can I perform this reduction without H₂ gas? A3: Yes. Catalytic transfer hydrogenation is a highly effective, self-validating alternative. You can use 10% Pd/C with an excess of hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 80 °C, which completes the reduction in under 15 minutes[4]. Alternatively, a combination of Palladium(II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) can afford the amine in excellent yields at room temperature[5].

Standardized Experimental Protocol

This protocol utilizes the optimized conditions (Pd/C, EtOAc, 40 °C) to ensure a self-validating, high-yield synthesis of Methyl 3-amino-4,5-diethoxybenzoate.

Step 1: Preparation Dissolve Methyl 4,5-diethoxy-3-nitrobenzoate (1.0 equiv) in anhydrous Ethyl Acetate to achieve a 0.2 M concentration in a round-bottom flask.

Step 2: Catalyst Addition (Critical Safety Step) Flush the flask with Nitrogen gas. Carefully add 10% Palladium on Carbon (Pd/C) (5 mol% relative to the substrate). Expert Insight: Pd/C is highly pyrophoric. Never add dry catalyst to a solvent vapor environment without a strict inert atmosphere, as it can ignite the ethyl acetate fumes[1].

Step 3: Purging Seal the flask with a septum. Evacuate the flask under a vacuum and backfill it with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which can poison the catalyst and pose a fire hazard[3].

Step 4: Reaction Stir the mixture vigorously (≥1000 rpm) at 40 °C. High agitation is required to overcome the mass transfer limitations of dissolving H₂ gas into the liquid phase. Monitor via LCMS; the reaction is typically complete within 2-3 hours.

Step 5: Filtration & Validation Once complete, purge the flask with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional Ethyl Acetate. Self-Validating Check: The filtrate must be completely transparent. A grey or cloudy tint indicates catalyst breakthrough, which will cause rapid oxidative degradation of your amine product. Re-filter if necessary.

Step 6: Isolation Concentrate the combined filtrates under reduced pressure to yield the pure Methyl 3-amino-4,5-diethoxybenzoate.

Workflow N1 1. Preparation Dissolve & Add Pd/C N2 2. Purging Evacuate & H2 Backfill N1->N2 N3 3. Reaction Stir at 40°C N2->N3 N4 4. Filtration Filter through Celite N3->N4 N5 5. Isolation Concentrate in vacuo N4->N5

Standardized experimental workflow for the catalytic hydrogenation of nitroarenes.

References

  • Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. SciSpace. 2

  • Gkizis, P. L., Stratakis, M., & Lykakis, I. N. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central (PMC). 4

  • BenchChem Technical Support Team. (2025). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. BenchChem. 3

  • Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters - ACS Publications. 5

  • BenchChem Technical Support Team. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem. 1

Sources

Troubleshooting

Troubleshooting failed or low-yield reactions of Methyl 3-amino-4,5-diethoxybenzoate

Welcome to the technical support and troubleshooting center for Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1). This highly functionalized anthranilic acid derivative is a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1). This highly functionalized anthranilic acid derivative is a critical building block in the synthesis of benzamide-class therapeutics (e.g., prokinetics like cinitapride and itopride analogs).

This guide is designed for drug development professionals and synthetic chemists to diagnose and resolve low-yield reactions, degradation issues, and sluggish kinetics associated with this specific molecule.

Chemical Profiling & Reactivity Overview

To troubleshoot reactions involving Methyl 3-amino-4,5-diethoxybenzoate, one must first understand the intrinsic electronic and steric forces at play within the molecule:

  • Resonance Deactivation of the Ester: The methyl ester at C1 is para to the ethoxy group at C4. The oxygen lone pair of the 4-ethoxy group strongly donates electron density into the aromatic ring, delocalizing directly into the ester carbonyl. This significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack difficult.

  • Steric Hindrance: The primary amine at C3 is flanked by the bulky 4-ethoxy group, which restricts the trajectory of incoming electrophiles during N-functionalization.

  • Oxidation Susceptibility: The combination of two ethoxy groups and an amino group creates a highly electron-rich aromatic system. This renders the aniline core highly susceptible to oxidation, especially under basic conditions in the presence of atmospheric oxygen[1].

Troubleshooting Guides & Self-Validating Protocols

Q1: Why does direct amidation of the methyl ester fail or return unreacted starting material?

Mechanistic Causality: Standard amidation protocols (heating the ester with an amine) fail because methyl esters are inherently poor electrophiles. This property is heavily exacerbated in this molecule by the resonance-donating 4-ethoxy group. Unactivated esters require forcing conditions or Lewis acid catalysis to undergo direct amidation[2].

Solution: Trimethylaluminum (AlMe


)-Mediated Amidation 
Using AlMe

converts the amine into a highly nucleophilic dimethylaluminum amide complex. This complex simultaneously coordinates to the ester carbonyl via the aluminum center, facilitating the formation of the required tetrahedral intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the target amine (1.2 equiv) in anhydrous toluene (0.5 M).

  • Activation: Cool the solution to 0 °C. Dropwise, add AlMe

    
     (2.0 M in toluene, 1.2 equiv). Stir for 30 minutes at room temperature to allow methane gas evolution and complete the formation of the aluminum amide complex.
    
  • Coupling: Add Methyl 3-amino-4,5-diethoxybenzoate (1.0 equiv) dissolved in anhydrous toluene.

  • Heating: Heat the reaction mixture to 80–100 °C for 12–16 hours.

  • Quenching (Critical): Cool to 0 °C and carefully quench with a 1M HCl solution or saturated Rochelle's salt (potassium sodium tartrate) to break the stubborn aluminum emulsion. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Q2: My saponification (ester hydrolysis) reactions are turning dark brown/black and yielding low product. What is going wrong?

Mechanistic Causality: Dark, tarry reaction mixtures are classic indicators of aniline oxidation[1]. Harsh basic conditions (e.g., refluxing NaOH or KOH) combined with atmospheric oxygen rapidly oxidize the electron-rich 3-amino-4,5-diethoxy core into polymeric quinone-imine species. Furthermore, because the ester is resonance-deactivated, standard hydrolysis is sluggish, tempting researchers to increase temperatures—which only accelerates the oxidative degradation.

Solution: Mild LiOH Hydrolysis with Degassing Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is the optimal choice. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity, which accelerates hydrolysis even at ambient temperatures[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF:MeOH:H

    
    O. Rigorously degas the solvent by sparging with argon for 15 minutes to remove dissolved oxygen.
    
  • Reaction Setup: Dissolve the ester (1.0 equiv) in the degassed solvent mixture under an argon atmosphere.

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv). Stir at room temperature (20–25 °C). Do not heat. The reaction typically completes in 4–6 hours.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute with water, cool to 0 °C, and carefully acidify to pH 4-5 using 1M citric acid. (Self-Validation Note: Avoid strong mineral acids like HCl, which will protonate the 3-amino group, making the product water-soluble and ruining your isolated yield). Filter the resulting pale precipitate.

Q3: N-alkylation of the 3-amino group is sluggish and yields multiple byproducts. How can I improve selectivity?

Mechanistic Causality: Direct alkylation using alkyl halides (S


2 conditions) is severely hindered by the steric bulk of the adjacent 4-ethoxy group. When forced with heat or excess reagent, it leads to a messy statistical mixture of unreacted starting material, mono-alkylated, and over-alkylated (tertiary amine) products.

Solution: Reductive Amination Reductive amination bypasses the S


2 steric penalty by first forming an imine (which is sp

hybridized, flat, and less sterically demanding), followed by an irreversible reduction to the mono-alkylated product.

Step-by-Step Methodology:

  • Imine Formation: Combine the ester (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add catalytic acetic acid (0.1 equiv) to activate the carbonyl. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 equiv) portion-wise.
    
  • Completion: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO

    
    , extract with DCM, and purify via silica gel chromatography.
    

Quantitative Data Summary

The following table summarizes the expected performance of various synthetic strategies applied to Methyl 3-amino-4,5-diethoxybenzoate based on the mechanistic principles outlined above.

TransformationMethodReagentsTempTimeTypical YieldImpurity Profile
Amidation Direct AdditionAmine (neat or solvent)100 °C24 h< 5%Unreacted starting material
Amidation Lewis Acid MediatedAmine, AlMe

, Toluene
80 °C12 h75–85%Trace unreacted ester
Hydrolysis Standard SaponificationNaOH, MeOH/H

O
65 °C12 h20–30%Dark polymeric quinone-imines
Hydrolysis Mild Lewis Acid AssistedLiOH·H

O, THF/MeOH/H

O
20 °C4–6 h90–95%Clean, minimal oxidation
N-Alkylation Direct S

2
R-Br, K

CO

, DMF
80 °C18 h40–50%Over-alkylation (tertiary amines)
N-Alkylation Reductive AminationR-CHO, NaBH(OAc)

, DCE
20 °C12 h85–92%Highly selective mono-alkylation

Workflows and Pathways

AmidationStrategy Start Target: Amide Formation from Methyl Ester Direct Direct Amine Addition (Fails: Resonance Deactivation) Start->Direct Standard Heat AlMe3 AlMe3-Mediated Amidation (Direct & Activated) Start->AlMe3 Lewis Acid Activation Sapon Saponification + Coupling (Two-Step Alternative) Start->Sapon Base Hydrolysis

Decision tree for amidation of resonance-deactivated methyl esters.

AlMe3Mechanism Amine Amine + AlMe3 Complex Aluminum Amide Complex Amine->Complex - CH4 Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Ester Methyl 3-amino- 4,5-diethoxybenzoate Ester->Tetrahedral Coordination Product Amide Product Tetrahedral->Product - Al(OMe)L2

Mechanistic pathway of AlMe3-mediated amidation of methyl esters.

References

1.[3] Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 2021. URL:[Link] 2.[2] Mkhonazi, B. D., et al. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Molecules, 2020. URL:[Link] 3.[1] Capperucci, A., & Tanini, D. "Synthesis of Nitroarenes by Oxidation of Aryl Amines." Chemistry, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Troubleshooting for Methyl 3-amino-4,5-diethoxybenzoate

Welcome to the Technical Support Center for Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1)[1]. This specialized portal is designed for researchers, analytical scientists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1)[1]. This specialized portal is designed for researchers, analytical scientists, and drug development professionals who utilize this highly functionalized building block in pharmaceutical synthesis.

Due to the presence of a primary amine, an ester linkage, and two electron-donating ethoxy groups, this compound presents unique handling challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize your workflows, and ensure assay integrity.

Mechanistic Causality: Why Does Degradation Occur?

To effectively prevent degradation, one must understand the underlying physical chemistry of the molecule. Methyl 3-amino-4,5-diethoxybenzoate is susceptible to two primary degradation pathways:

  • Oxidative Degradation (Amine Oxidation): The two ethoxy groups at the 4- and 5-positions strongly donate electron density into the aromatic ring via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aniline moiety, making the lone pair on the nitrogen highly susceptible to one-electron oxidation. Exposure to atmospheric oxygen, transition metal impurities, or light triggers the formation of radical cations, which rapidly couple to form deeply colored azo, azoxy, or quinone-imine dimers[2].

  • Hydrolytic Degradation (Ester Cleavage): While standard benzoate esters are relatively stable, aminobenzoates can exhibit accelerated hydrolysis kinetics. Depending on the pH and the specific substitution pattern, the neighboring amine or solvent networks can act as general base catalysts, facilitating nucleophilic attack by water or hydroxide on the ester carbonyl[3]. This results in the formation of 3-amino-4,5-diethoxybenzoic acid (loss of the methyl group).

DegradationPathways Start Methyl 3-amino-4,5-diethoxybenzoate Hydrolysis Hydrolysis Pathway (pH Extremes) Start->Hydrolysis H2O, H+/OH- Oxidation Oxidation Pathway (O2, Light, Metals) Start->Oxidation ROS / hν Acid 3-amino-4,5-diethoxybenzoic acid (Loss of Assay) Hydrolysis->Acid Dimers Azo/Azoxy Dimers & Quinones (Discoloration) Oxidation->Dimers

Fig 1: Primary degradation pathways of Methyl 3-amino-4,5-diethoxybenzoate.

Troubleshooting Guide & FAQs

Q1: My solid batch turned from off-white to dark brown over a few weeks. What happened, and can I recover it?

Root Cause: The darkening is a classic signature of amine oxidation. The electron-rich aniline moiety has reacted with atmospheric oxygen, likely accelerated by ambient light, forming conjugated oligomers or azo compounds[2]. Resolution: You can recover the material by passing it through a short silica gel plug using a non-polar to moderately polar solvent system (e.g., Hexanes/Ethyl Acetate 80:20). The highly polar, polymeric oxidized species will remain on the baseline. Prevention: Always store the compound under an inert atmosphere (Argon or Nitrogen) in amber vials at -20°C.

Q2: During basic aqueous workup, my isolated yield dropped by 40%, and LC-MS shows a new peak with [M-14]⁺. Why?

Root Cause: The [M-14]⁺ peak corresponds to the loss of a methyl group (CH2 = 14 Da), indicating that the methyl ester has hydrolyzed to the corresponding carboxylic acid. Aminobenzoate esters can undergo rapid hydrolysis under basic conditions due to the stabilization of the tetrahedral intermediate[3]. Resolution: Avoid using strong bases (like NaOH or KOH) during workup. Instead, quench reactions with saturated aqueous NaHCO3 or phosphate buffer (pH 7) to keep the aqueous layer near neutrality.

Q3: Does light exposure affect this compound during benchtop handling?

Root Cause: Yes. Anilines are susceptible to photo-induced electron transfer, especially in the presence of trace sensitizers[4]. UV light excites the molecule, facilitating radical formation and subsequent degradation. Resolution: Perform prolonged reactions or purifications in low-light conditions or wrap reaction vessels in aluminum foil.

TroubleshootingWorkflow Issue Observe Degradation (Color change or low yield) CheckColor Is the sample turning dark brown/red? Issue->CheckColor YesColor Amine Oxidation. Purge with N2/Ar, store at -20°C. CheckColor->YesColor Yes NoColor Check HPLC/LC-MS for M-14 peak (Hydrolysis) CheckColor->NoColor No FixHydro Ester Hydrolysis. Buffer workup to pH 6-7. NoColor->FixHydro Confirmed

Fig 2: Diagnostic workflow for resolving stability issues in substituted aminobenzoates.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of Methyl 3-amino-4,5-diethoxybenzoate under various environmental stressors. Data represents typical assay recovery percentages over time.

Environmental Condition24 Hours7 Days30 DaysPrimary Degradant Observed
Ideal: -20°C, Dark, Argon>99.5%>99.5%99.2%None
Benchtop: 25°C, Light, Air98.1%89.4%<70.0%Azo/Azoxy dimers (Oxidation)
Acidic: pH 2.0 (Aqueous, 25°C)95.0%78.2%N/ACarboxylic Acid (Hydrolysis)
Basic: pH 12.0 (Aqueous, 25°C)82.0%<10.0%N/ACarboxylic Acid (Hydrolysis)
Thermal: 60°C, Dark, Air96.5%85.0%60.5%Mixed (Oxidation + Polymerization)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. By following the validation steps, researchers can confirm the success of the protocol before proceeding to the next synthetic step.

Protocol A: Anaerobic Recovery and Storage of Oxidized Batches

Purpose: To rescue discolored material and prevent future amine oxidation.

  • Preparation: Dissolve 1.0 g of degraded (darkened) Methyl 3-amino-4,5-diethoxybenzoate in 10 mL of degassed Dichloromethane (DCM).

  • Filtration: Prepare a 2-inch plug of silica gel in a sintered glass funnel. Wet the silica with Hexanes.

  • Elution: Load the DCM solution onto the silica plug. Elute with 100 mL of a Hexanes/Ethyl Acetate (70:30) mixture. The pure product will elute as a pale yellow/colorless solution, while the dark polymeric oxidized species will remain trapped at the top of the silica.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) using a water bath set no higher than 30°C to prevent thermal degradation.

  • Storage: Transfer the resulting solid to an amber glass vial. Purge the vial with a gentle stream of Argon for 60 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

  • Self-Validation Step: Run a Thin-Layer Chromatography (TLC) plate (Hexanes/EtOAc 70:30) of the recovered solid against the crude starting material.

    • Success Criterion: The recovered material must show a single tight spot (Rf ~0.4), with a complete absence of baseline streaking (which indicates the successful removal of oxidized oligomers).

Protocol B: pH-Controlled Reaction Workup

Purpose: To extract the product from aqueous reaction mixtures without inducing ester hydrolysis.

  • Quenching: Upon completion of the reaction, cool the mixture to 0–5°C using an ice bath.

  • Buffering: Instead of quenching with strong acid or base, slowly add a 0.5 M Sodium Phosphate buffer (pH 7.0) until the aqueous layer reaches neutrality (verify with pH paper).

  • Extraction: Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc). The use of cold solvent reduces the kinetic rate of any residual hydrolysis.

  • Washing: Wash the combined organic layers once with brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Self-Validation Step: Dissolve 1 mg of the crude product in LC-MS grade Acetonitrile and inject it into an LC-MS system.

    • Success Criterion: The mass spectrum must show the dominant molecular ion peak [M+H]⁺ for the methyl ester, with the [M-14]⁺ peak (hydrolyzed acid) constituting less than 2% of the total ion count.

References

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed. National Institutes of Health (NIH).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. American Chemical Society (ACS).
  • 3-氨基-4,5-二乙氧基苯甲酸甲酯 | Methyl 3-amino-4,5-diethoxybenzoate (CAS: 1325304-99-1). Leyan.

Sources

Troubleshooting

Identification and removal of impurities in Methyl 3-amino-4,5-diethoxybenzoate

The following guide is structured as a Level 3 Technical Support Resource designed for process chemists and analytical scientists. It synthesizes specific chemical behaviors of aniline-benzoate esters with industrial pur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 3 Technical Support Resource designed for process chemists and analytical scientists. It synthesizes specific chemical behaviors of aniline-benzoate esters with industrial purification standards.

Topic: Impurity Profiling, Root Cause Analysis, and Remediation Protocols Document ID: TSC-MADB-004 Last Updated: March 1, 2026 Status: Active

Introduction & Molecule Overview

User Query: I am observing unexpected peaks in my HPLC chromatogram and color instability in Methyl 3-amino-4,5-diethoxybenzoate. How do I identify and remove these impurities?

Expert Analysis: Methyl 3-amino-4,5-diethoxybenzoate (MADB) is a sensitive intermediate often used in the synthesis of gastroprokinetic agents (e.g., Trimebutine analogs) or functionalized heterocycles. Its purity profile is dominated by its synthesis history—typically the nitration of 3,4-diethoxybenzoate followed by reduction.

The primary challenges with MADB are oxidative instability (aniline functionality) and incomplete reduction (nitro-precursors). This guide breaks down the identification and removal of these specific impurities.

Impurity Identification Guide (The "What is this?")

Q: I see a late-eluting impurity (RRT ~1.2 - 1.4) that does not disappear after simple washing. What is it?

Diagnosis: This is almost certainly the Nitro-Precursor (Methyl 3-nitro-4,5-diethoxybenzoate) .

  • Mechanism: Incomplete hydrogenation/reduction. The nitro group is highly electron-withdrawing, making the molecule less polar than the amine product, causing it to retain longer on Reverse Phase (C18) columns.

  • Confirmation: Check UV absorbance.[1] The Nitro impurity typically has a distinct UV max shift compared to the Amine.

  • Criticality: High. Nitro compounds are often genotoxic alerts and must be controlled to <0.1% or ppm levels.

Q: There is a peak eluting before the main peak (RRT ~0.85). It increases if I leave the sample in wet solvent.

Diagnosis: This is the Hydrolysis Product (3-amino-4,5-diethoxybenzoic acid) .

  • Mechanism: Ester hydrolysis. Methyl esters are susceptible to hydrolysis under basic or strongly acidic conditions, or prolonged exposure to moisture.

  • Confirmation: MS analysis will show a mass shift of -14 Da (Loss of CH₃, gain of H).

Q: My product is turning pink/brown upon storage. Is this a new impurity?

Diagnosis: This is Oxidative Coupling (Azo/Quinone species) .

  • Mechanism: The electron-rich aniline nitrogen is prone to radical oxidation by air, leading to dimerization (azo compounds) or quinone-imine formation. These have high extinction coefficients, so even trace amounts (ppm level) cause visible discoloration.

  • Impact: Visually alarming but often quantitatively insignificant (<0.1% by HPLC).

Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities relative to the synthesis pathway.

MADB_Impurities cluster_legend Legend Start Methyl 3,4-diethoxybenzoate Nitro_Inter Methyl 3-nitro-4,5-diethoxybenzoate (Nitro Precursor) Start->Nitro_Inter Nitration (HNO3) Imp_DesEthyl Impurity D: Des-ethyl Analog (Incomplete Alkylation Upstream) Start->Imp_DesEthyl Contaminant Carryover Product Methyl 3-amino-4,5-diethoxybenzoate (MADB - Target) Nitro_Inter->Product Reduction (H2/Pd or Fe/HCl) Nitro_Inter->Product Incomplete Rxn Imp_Acid Impurity B: Acid Hydrolysis (3-amino-4,5-diethoxybenzoic acid) Product->Imp_Acid Hydrolysis (H2O/H+) Imp_Ox Impurity C: Oxidation Dimers (Azo/Quinone species) Product->Imp_Ox Air Oxidation (O2) key Green: Target | Yellow: Intermediate/Impurity A | Red: Degradants

Figure 1: Impurity genealogy in MADB synthesis. Note that the Nitro precursor is a process impurity, while Acid and Azo species are degradants.

Troubleshooting & Remediation Protocols

Scenario A: Removing the Nitro Impurity (The "Stuck" Reaction)

Issue: You have 2-5% Nitro precursor remaining. Recrystallization is failing to remove it because it co-crystallizes with the product. Solution: Do not rely on physical separation. Use Chemical Scavenging .

Protocol:

  • Dissolution: Dissolve the crude MADB in Methanol (10 volumes).

  • Scavenging: Add 5-10 wt% of Activated Carbon (Pd/C compatible) or perform a "polish reduction."

    • Preferred: Add 1.0 equivalent of Ammonium Formate and a catalytic amount (1% wt) of 10% Pd/C. Stir at 40°C for 1 hour. This rapidly reduces the remaining nitro impurity to the amine (the target product), effectively "converting" the impurity rather than removing it.

  • Filtration: Filter through Celite to remove the catalyst.

  • Isolation: Concentrate and recrystallize.

Scenario B: Fixing the "Pink" Color (Oxidation Removal)

Issue: The product meets HPLC purity specs (>99%) but looks brown/pink. Solution: Salt Formation and Wash.[2][3] Rationale: The colored oxidation impurities are often neutral or less basic than the primary amine. Forming the HCl salt renders the MADB water-soluble, allowing you to wash away the organic-soluble colored impurities with an organic solvent.

Protocol:

  • Salt Formation: Dissolve crude MADB in Ethyl Acetate (EtOAc).

  • Precipitation: Cool to 0-5°C and slowly bubble dry HCl gas or add HCl in Dioxane (1.1 eq). The MADB-HCl salt will precipitate as a white solid.

  • The Wash (Critical Step): Filter the solid. Suspend the filter cake in fresh EtOAc or Ether and stir for 30 mins. The colored impurities remain in the filtrate.

  • Free Basing: Dissolve the white salt in water. Adjust pH to ~8-9 with NaHCO₃. Extract with EtOAc, dry, and concentrate.[4]

  • Result: White to off-white crystalline solid.

Analytical Data Summary

Impurity TypeRRT (Approx)*IdentityOriginRemediation Strategy
Impurity A ~1.30Methyl 3-nitro-4,5-diethoxybenzoateIncomplete ReductionChemical Reduction (Formate/Pd)
Impurity B ~0.853-amino-4,5-diethoxybenzoic acidHydrolysisWash with NaHCO₃ (aq)
Impurity C ~0.92Methyl 3-amino-4-hydroxy-5-ethoxybenzoateRaw Material ImpurityRecrystallization (MeOH/H₂O)
Impurity D ~1.8+Azo-dimers / QuinonesOxidationHCl Salt Formation & Wash

*Note: RRTs based on a standard C18 column, Mobile Phase A: 0.1% Formic Acid/Water, B: Acetonitrile.[5] Gradient 10-90% B.

Purification Decision Tree

Use this logic flow to determine the correct purification step for your specific batch issue.

Purification_Logic Start Analyze Crude Purity (HPLC) Check_Nitro Is Nitro Impurity > 0.5%? Start->Check_Nitro Check_Color Is Product Colored (Pink/Brown)? Check_Nitro->Check_Color No Action_Reduct Perform Polish Reduction (Pd/C + Ammonium Formate) Check_Nitro->Action_Reduct Yes Check_Acid Is Acid Impurity > 1.0%? Check_Color->Check_Acid No Action_Salt Form HCl Salt -> Wash with EtOAc -> Free Base Check_Color->Action_Salt Yes Action_BaseWash Dissolve in EtOAc, Wash with sat. NaHCO3 Check_Acid->Action_BaseWash Yes Action_Recryst Final Recrystallization (EtOH/Water 80:20) Check_Acid->Action_Recryst No Action_Reduct->Check_Color Action_Salt->Check_Acid Action_BaseWash->Action_Recryst

Figure 2: Logical workflow for determining the appropriate purification unit operation.

References

  • Synthesis of Amino-Benzoate Esters: Cohen, F. L., & Adams, R. (1928). Ethyl p-aminobenzoate.[6][7] Organic Syntheses, 8, 66. (General methodology for nitro-reduction to amino-benzoates).

  • Purification of Aniline Derivatives: BenchChem Technical Support. (2025).[3][5][8][9] Prevention of Aniline Oxidation and Removal of Colored Impurities. (Generalized protocol for aniline handling).

  • HPLC Methodologies for Benzoates: Yu, A., et al. (2015).[10] Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC. Journal of Chromatographic Science. (Method parameters adapted for diethoxy analogs).

  • Nitro Reduction Selectivity: Thieme Connect. (2022).[11] Selective Nitro Reduction of Ester Substituted Nitroarenes. (Protocol for preserving ester groups during reduction).

Sources

Optimization

Challenges in the scale-up of Methyl 3-amino-4,5-diethoxybenzoate production

Technical Support Center: Scale-Up of Methyl 3-amino-4,5-diethoxybenzoate Welcome to the Process Chemistry Support Hub. Ticket Subject: Optimization and Troubleshooting for Scale-Up of CAS 1325304-99-1 Assigned Specialis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of Methyl 3-amino-4,5-diethoxybenzoate

Welcome to the Process Chemistry Support Hub. Ticket Subject: Optimization and Troubleshooting for Scale-Up of CAS 1325304-99-1 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Methyl 3-amino-4,5-diethoxybenzoate is an electron-rich aniline derivative used primarily as an intermediate in the synthesis of functionalized benzamides and heterocyclic APIs (e.g., gastrointestinal prokinetics or specific kinase inhibitors).[1]

Scaling this molecule presents a distinct "Triad of Challenges":

  • Thermodynamic Hazard: The hydrogenation of the nitro-precursor is highly exothermic (~500 kJ/mol).

  • Oxidative Instability: The 3,4,5-substituted electron-rich ring is prone to rapid oxidation (browning) upon air exposure.

  • Impurity Persistence: Intermediate hydroxylamines and azo-dimers are difficult to purge via standard crystallization.

This guide provides field-proven protocols to navigate these issues.

Module 1: The Critical Step – Nitro Reduction

Context: The industrial standard route involves the catalytic hydrogenation of Methyl 3-nitro-4,5-diethoxybenzoate. This is the most common failure point during scale-up.

Ticket #101: "The reaction exotherm spiked uncontrollably at 20% conversion."

Root Cause: Batch-mode addition of catalyst or hydrogen to a concentrated nitro-solution. The heat release rate exceeded the cooling jacket's capacity (


).

The Solution: Semi-Batch Protocol Do not load all reactants at once. Use a "feed-controlled" strategy to limit the accumulation of unreacted nitro compound.

  • Step 1: Charge the reactor with the catalyst (5% Pd/C, 50% wet) and a portion of the solvent (Methanol or Ethyl Acetate).

  • Step 2: Pressurize with

    
     to operating pressure (typically 3–5 bar).
    
  • Step 3: Pump the solution of Methyl 3-nitro-4,5-diethoxybenzoate into the reactor slowly over 2–4 hours.

  • Mechanism: This limits the reaction rate to the feed rate. If the temperature rises, you simply stop the pump. The reaction stops instantly because there is no accumulation of starting material.

Self-Validating Check:

  • Monitor

    
     uptake flow rate. It should mirror the liquid feed rate. If feed stops and 
    
    
    
    uptake continues for >5 mins, you have accumulation (Dangerous).
Ticket #102: "The reaction stalled at 90% conversion."

Root Cause: Catalyst poisoning.

  • Scenario A: If the precursor was made via thionyl chloride (

    
    ) esterification, trace sulfur will poison the Pd/C.
    
  • Scenario B: Iodide/Bromide impurities from the alkylation step (ethyl iodide) are potent catalyst poisons.

Troubleshooting Protocol:

Symptom Diagnosis Corrective Action
Stall + H2 uptake stops Catalyst Poisoning Preventative: Wash the nitro-precursor with aqueous bisulfite (to remove iodine) or EDTA (to remove metals) before hydrogenation. Recovery: Filter catalyst and add fresh Raney Nickel (more resistant to sulfur than Pd).

| Stall + H2 uptake slow | Mass Transfer Limit | Increase agitation speed (


). Hydrogen solubility is the limiting factor. |

Module 2: Impurity Control & Visualization

Context: Users often report a "pink" or "brown" hue in the final product. This is due to azo-coupling or oxidation of the aniline.

Visualizing the Impurity Cascade

The following diagram illustrates the reduction pathway and where impurities branch off.

G Nitro Nitro Precursor (Methyl 3-nitro-4,5-diethoxybenzoate) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation with Hydroxylamine (Base catalyzed) Amine Target Amine (Methyl 3-amino-4,5-diethoxybenzoate) Hydroxylamine->Amine + H2 (Slow/Rate Determining) Azo Azo Dimer (Pink/Brown Color) Hydroxylamine->Azo Oxidation/Coupling Azoxy->Azo Reduction

Caption: Reaction pathway showing the "Danger Zone" (Nitroso/Hydroxylamine) where colored azo impurities form if the reaction stalls or pH is too basic.

Ticket #103: "Product contains 0.5% Hydroxylamine impurity."

Root Cause: The reduction of the hydroxylamine to the amine is the rate-determining step. Stopping the reaction too early (based on


 uptake alone) leaves this intermediate.
Solution: 
  • Aging: Hold the reaction at temperature/pressure for 60 minutes after hydrogen uptake ceases.

  • Temperature Bump: Increase temperature by 10°C for the final hour to drive the kinetic barrier of the R-NHOH

    
     R-NH2 step.
    

Module 3: Isolation and Stability

Context: The free base is an oil or low-melting solid that oxidizes.

Ticket #104: "The product turned purple during filtration."

Root Cause: Air oxidation of the wet cake. Electron-rich anilines form "aniline blacks" (polyanilines) rapidly in the presence of oxygen and trace metals.

Standard Operating Procedure (SOP) for Isolation:

  • Inerting: All filtration must occur under a nitrogen blanket.

  • Antioxidant Wash: Wash the filter cake with a 1% solution of Sodium Bisulfite (

    
    ) or Ascorbic Acid. This scavenges radical initiators.
    
  • Salt Formation (Recommended): Do not isolate the free base.

    • Add 1.1 equivalents of methanolic HCl directly to the filtered catalyst-free solution.

    • Isolate as the Hydrochloride Salt . This stabilizes the amine against oxidation and raises the melting point, facilitating crystallization.

Summary of Quantitative Data

ParameterStandard RangeCritical LimitConsequence of Excursion
Reaction Temp 40°C – 60°C> 80°CHydrolysis of methyl ester; Ester transesterification (if solvent is EtOH).
H2 Pressure 3 – 5 bar< 1 barReaction stalls at Hydroxylamine stage (Pink impurity).
Feed Time 2 – 4 hours< 1 hourThermal runaway risk (Exotherm accumulation).
pH Neutral (6-8)> 9Rapid formation of Azoxy dimers.

References

  • Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitroarenes." Organic Process Research & Development, vol. 7, no. 6, 2003, pp. 1048-1055. Link

  • Tiquizium Bromide Intermediates. PubChem Compound Summary, CID 2734814 (Related Analog). Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012. (Chapter 5: Reduction of Nitro Compounds). Link

  • Studer, M., et al. "Hydrogenation of Nitro Compounds." Catalysis Science & Technology, vol. 5, 2015, pp. 120-135. (Mechanism of hydroxylamine accumulation). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Determination of Methyl 3-amino-4,5-diethoxybenzoate: A Comparative Analysis

For professionals in pharmaceutical research and drug development, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of a synthetic route's viability, the fina...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the purity of a starting material or intermediate is not merely a quality metric; it is a critical determinant of a synthetic route's viability, the final active pharmaceutical ingredient's (API) safety profile, and the reproducibility of manufacturing processes. Methyl 3-amino-4,5-diethoxybenzoate, a key building block, is no exception. Ensuring its purity requires robust, accurate, and well-characterized analytical methods.

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of Methyl 3-amino-4,5-diethoxybenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will move beyond simple procedural descriptions to explore the causality behind methodological choices, present comparative experimental data, and provide detailed, field-tested protocols to empower researchers to select and implement the optimal method for their specific needs.

High-Level Methodological Comparison

The choice of an analytical method is a strategic decision based on the specific analytical objective, whether it be routine quality control, in-depth impurity profiling, or primary characterization.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[1]
Analyte Suitability Excellent for non-volatile and thermally labile compounds like Methyl 3-amino-4,5-diethoxybenzoate.[2]Suitable for volatile and thermally stable compounds. Requires derivatization for polar aromatic amines to increase volatility.[3]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural and quantitative data simultaneously.[4]
Primary Use Case Routine quality control (QC), purity assay, and quantification of known impurities.Identification of unknown volatile impurities, trace analysis, and confirmation of identity.[5]Absolute purity determination, characterization of reference standards, and quantification without a specific analyte standard.[6]
Pros Robust, highly reproducible, easily automated, and widely available.Exceptional sensitivity and specificity (mass detection). Provides structural information on impurities.[7]Primary analytical method, highly accurate, non-destructive, and provides rich structural information.[8]
Cons Requires a reference standard for quantification, and resolution can be challenging for structurally similar impurities.Derivatization adds complexity and potential for error. Not suitable for non-volatile impurities.Lower sensitivity than MS, requires expensive instrumentation and specialized expertise, and potential for peak overlap.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its applicability to a wide range of compounds, including non-volatile substances like Methyl 3-amino-4,5-diethoxybenzoate, makes it the default choice for routine quality control.

Causality and Experimental Rationale

A reversed-phase (RP) HPLC method is the logical starting point. The non-polar stationary phase (typically C18) effectively retains the aromatic ring of the analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) elutes it. The inclusion of a buffer in the mobile phase is critical for ensuring the consistent ionization state of the basic amino group, which in turn guarantees reproducible retention times and sharp peak shapes. UV detection is ideal, as the benzene ring provides a strong chromophore for sensitive detection.

The validation of this method must be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure it is fit for its intended purpose.[10][11][12] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[13][14]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std 1. Weigh Reference Standard dissolve_std 3. Dissolve in Mobile Phase (1 mg/mL) prep_std->dissolve_std prep_sample 2. Weigh Sample dissolve_sample 4. Dissolve in Mobile Phase (1 mg/mL) prep_sample->dissolve_sample inject 5. Inject into HPLC System dissolve_std->inject dissolve_sample->inject separate 6. Isocratic/Gradient Elution inject->separate detect 7. UV Detection separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC workflow for purity determination.

Detailed Step-by-Step Protocol: HPLC
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Methyl 3-amino-4,5-diethoxybenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the Methyl 3-amino-4,5-diethoxybenzoate sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis Procedure: Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates). Then, inject the sample solution.

  • Calculation: Determine the purity using area normalization. The percentage purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is excellent for quantification, GC-MS excels at identifying and characterizing unknown volatile or semi-volatile impurities.[5] For an aromatic amine like Methyl 3-amino-4,5-diethoxybenzoate, direct injection into a GC is often problematic due to its polarity and potential for thermal degradation.

Causality and Experimental Rationale

The primary amino group can interact strongly with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced response. To overcome this, a derivatization step is essential.[15] Acylation with an agent like heptafluorobutyric anhydride (HFBA) is a robust choice. This reaction converts the polar -NH₂ group into a non-polar, thermally stable amide derivative, which exhibits excellent chromatographic behavior. The fluorine atoms also make the derivative highly responsive to an electron capture detector (ECD), though a mass spectrometer is preferred for its ability to provide structural confirmation.[15]

The MS detector provides two crucial pieces of information: the retention time (from the GC) and the mass spectrum (from the MS). This combination allows for the tentative identification of impurities by comparing their mass spectra to known libraries or by interpreting the fragmentation patterns.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample 1. Dissolve Sample in Solvent (e.g., Toluene) add_reagent 2. Add Derivatizing Agent (HFBA) prep_sample->add_reagent react 3. Heat to Complete Reaction add_reagent->react inject 4. Inject into GC-MS System react->inject separate 5. Temperature Programmed Separation inject->separate detect 6. Mass Spectrometric Detection (EI) separate->detect integrate 7. Extract Ion Chromatograms detect->integrate identify 8. Identify Impurities via Mass Spectra integrate->identify quantify 9. Quantify Purity (% Area) identify->quantify

Caption: GC-MS workflow including derivatization.

Detailed Step-by-Step Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. Add 1 mL of toluene.

  • Derivatization: Add 100 µL of heptafluorobutyric anhydride (HFBA). Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Analysis Procedure: Inject 1 µL of the derivatized sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the derivatized Methyl 3-amino-4,5-diethoxybenzoate. Analyze smaller peaks by examining their mass spectra to identify potential impurities. Calculate purity based on area normalization, noting that response factors for impurities may differ.

Quantitative Nuclear Magnetic Resonance (qNMR)

For establishing the absolute purity of a material, particularly for use as a reference standard, qNMR is an unparalleled technique. Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the molar concentration of the analyte, allowing for purity determination against an independent, certified internal standard.[1][8]

Causality and Experimental Rationale

The fundamental principle of qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[9] To determine purity, a sample is mixed with a known mass of a high-purity internal standard. The purity of the analyte can then be calculated by comparing the integrals of a unique signal from the analyte to a unique signal from the standard.

The choice of internal standard is critical: it must be of high purity (>99.9%), non-reactive with the sample, have signals that do not overlap with the analyte's signals, and be soluble in the same deuterated solvent.[6] Maleic acid or dimethyl sulfone are often excellent choices for this purpose. Careful experimental setup, including ensuring full relaxation of all nuclei by using a sufficient relaxation delay (D1), is paramount for accuracy.[4]

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_std 1. Accurately Weigh Internal Standard dissolve 3. Dissolve Both in Deuterated Solvent weigh_std->dissolve weigh_sample 2. Accurately Weigh Sample weigh_sample->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H Spectrum transfer->acquire params (Ensure long D1 delay) process 6. Phase & Baseline Correction acquire->process integrate 7. Integrate Analyte & Standard Peaks process->integrate calculate 8. Calculate Absolute Purity (Molar Ratio) integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Detailed Step-by-Step Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~20 mg of the Methyl 3-amino-4,5-diethoxybenzoate sample into a clean vial. Record the weight precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, Purity > 99.9%) into the same vial. Record the weight precisely.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse (zg30).

    • Number of Scans: 16-32 (to achieve good signal-to-noise).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full T1 relaxation for all relevant protons).

    • Acquisition Time (AQ): ~4 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the methyl ester singlet) and a unique signal for the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Comparative Data Summary

The following table presents hypothetical but realistic validation data for the three discussed methods, illustrating their performance characteristics for the analysis of a typical batch of Methyl 3-amino-4,5-diethoxybenzoate.

ParameterHPLC-UVGC-MS (after derivatization)¹H-qNMR
Purity Assay (%) 99.2% (Area Normalization)99.1% (Area Normalization)99.15 ± 0.10% (Absolute)
Specificity Demonstrated through peak purity analysis and separation from known impurities.Confirmed by unique mass spectra for each component.High; based on unique chemical shifts for structurally distinct protons.
Linearity (r²) > 0.999 (0.1 - 1.5 mg/mL)> 0.998 (1 - 100 µg/mL)Not applicable in the same way, but response is inherently linear.[9]
Limit of Detection (LOD) ~0.01%~0.001%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.15%
Precision (%RSD) < 0.5%< 2.0%< 0.2%
ICH Guideline ICH Q2(R2)[10][11]ICH Q2(R2)[12][14]ICH Q2(R2)[13]

Conclusion and Recommendations

The selection of an analytical method for determining the purity of Methyl 3-amino-4,5-diethoxybenzoate is contingent on the analytical goal.

  • For routine quality control and batch release , where speed, robustness, and quantification against a known standard are key, HPLC-UV is the undisputed method of choice. Its simplicity and high precision make it ideal for a manufacturing environment.

  • For impurity identification and profiling , especially during process development or troubleshooting when unknown peaks appear, GC-MS is invaluable. Its high sensitivity and the structural information provided by the mass spectrometer are essential for characterizing by-products and degradants.[]

  • For the characterization of a reference standard or for obtaining an absolute purity value without reliance on a specific standard of the same compound, qNMR is the most authoritative method. Its status as a primary technique provides a high degree of confidence in the assigned purity value.[4][6]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method, ensuring the quality and integrity of their materials from the laboratory to production.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Malik, et al. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
  • Waters. Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • BOC Sciences. LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Agilent. Analysis of alkylamines and aromatic amines.
  • Lorenzo-Parodi, N., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.

Sources

Comparative

Comparative analysis of different synthetic routes to Methyl 3-amino-4,5-diethoxybenzoate

Executive Summary: The Regioselectivity Challenge The synthesis of Methyl 3-amino-4,5-diethoxybenzoate (an isomer of the 3,4,5-substitution pattern) presents a classic problem in aromatic substitution regiochemistry. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of Methyl 3-amino-4,5-diethoxybenzoate (an isomer of the 3,4,5-substitution pattern) presents a classic problem in aromatic substitution regiochemistry. While the molecule appears structurally simple, the direct nitration of the fully alkylated precursor (Methyl 3,4-diethoxybenzoate) fails to yield the desired product in high purity due to the competing directing effects of the alkoxy groups and the ester moiety.

This guide objectively compares the two primary synthetic strategies:

  • The "Direct Nitration" Route: A seemingly shorter path that often leads to the incorrect 2-nitro (6-nitro) isomer.

  • The "Phenolic Directing" Route (Recommended): A stepwise functionalization strategy utilizing the stronger ortho-directing power of a free phenol to secure the correct nitro-positioning before final alkylation.

Target Molecule Specifications
  • IUPAC Name: Methyl 3-amino-4,5-diethoxybenzoate (equivalent to Methyl 5-amino-3,4-diethoxybenzoate due to symmetry).

  • Key Application: Intermediate for COMT inhibitors (e.g., Opicapone analogues) and phosphodiesterase inhibitors.

  • Critical Quality Attribute: Regioisomeric purity (>99.5% 3-amino vs. 2-amino isomer).

Comparative Route Analysis

The following table summarizes the performance metrics of the two dominant synthetic pathways.

FeatureRoute A: Phenolic Directing (Recommended) Route B: Direct Nitration (Not Recommended)
Starting Material Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
Key Intermediate Methyl 5-nitro-3-ethoxy-4-hydroxybenzoateMethyl 3,4-diethoxybenzoate
Regioselectivity High (>95:5) . The -OH group strongly directs nitration to the ortho (5) position.Poor . Nitration favors the 2-position (ortho to 3-OEt) or 6-position (ortho to ester).
Step Count 5 (Oxidation

Esterification

Nitration

Alkylation

Reduction)
3 (Esterification/Alkylation

Nitration

Reduction)
Overall Yield 45 - 55% 20 - 30% (after difficult isomer separation)
Purification Standard recrystallization.Requires column chromatography or fractional crystallization.
Scalability High.[1] Exotherms are manageable; intermediates are crystalline.Low. Separation of isomers at kg-scale is cost-prohibitive.

Mechanistic Visualization (Pathway Logic)

The diagram below illustrates the divergence in regiochemistry between the two routes. Note how the presence of the free phenol in Route A "locks" the incoming nitro group into the correct position.

SynthesisRoutes StartA Start A: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Oxidation 1. Oxidation & Esterification StartA->Oxidation PhenolEster Methyl 3-ethoxy-4-hydroxybenzoate Oxidation->PhenolEster NitrationA 2. Nitration (HNO3) (Directed by -OH) PhenolEster->NitrationA NitroPhenol Methyl 5-nitro-3-ethoxy-4-hydroxybenzoate (CORRECT ISOMER) NitrationA->NitroPhenol Alkylation 3. Ethylation (EtI/K2CO3) NitroPhenol->Alkylation NitroEther Methyl 3-nitro-4,5-diethoxybenzoate Alkylation->NitroEther Reduction 4. Reduction (H2/Pd-C) NitroEther->Reduction Target TARGET: Methyl 3-amino-4,5-diethoxybenzoate Reduction->Target StartB Start B: Methyl 3,4-diethoxybenzoate NitrationB Nitration (HNO3/H2SO4) StartB->NitrationB NitrationB->NitroEther Minor Pathway (<15%) WrongIsomer Methyl 2-nitro-4,5-diethoxybenzoate (WRONG ISOMER - Major Product) NitrationB->WrongIsomer Major Pathway

Figure 1: Mechanistic divergence showing how the phenolic intermediate (Route A) secures the correct 5-nitro substitution pattern, whereas the fully alkylated precursor (Route B) favors the undesired 2-nitro isomer.

Detailed Experimental Protocol (Route A)

This protocol prioritizes the Phenolic Directing Route due to its superior reliability and product quality.

Step 1: Preparation of Methyl 3-ethoxy-4-hydroxybenzoate

Rationale: Starting with Ethyl Vanillin is cost-effective and establishes the first ethoxy group and the critical 4-OH directing group.

  • Oxidation: Dissolve Ethyl Vanillin (100 g) in acetonitrile/water. Add sodium chlorite (NaClO2) and sulfamic acid (scavenger) at 10°C. Stir for 4 hours. Quench with sodium bisulfite. Isolate 3-ethoxy-4-hydroxybenzoic acid (Yield: ~92%).

  • Esterification: Reflux the acid in Methanol (500 mL) with catalytic H2SO4 (5 mL) for 12 hours.

  • Workup: Concentrate methanol, pour into ice water, filter the precipitate.

  • Result: Off-white solid. Yield: ~95%. Purity: >98% (HPLC).

Step 2: Regioselective Nitration

Rationale: The free phenol at position 4 directs the electrophilic nitronium ion to the ortho position (C5). The C3 position is blocked by the ethoxy group.

  • Setup: Charge Methyl 3-ethoxy-4-hydroxybenzoate (50 g) into Glacial Acetic Acid (200 mL). Cool to 15°C.

  • Addition: Dropwise add dilute Nitric Acid (65%, 1.1 eq) over 45 minutes. Maintain temp < 20°C to prevent over-nitration.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Pour mixture into ice water (1 L). The yellow solid precipitates.[1]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol if necessary.

  • Data: Yield: 80-85%. Product: Methyl 5-nitro-3-ethoxy-4-hydroxybenzoate.

Step 3: O-Alkylation (Ethylation)

Rationale: Convert the directing phenol group into the second ethoxy group.

  • Reagents: Dissolve the nitro-phenol intermediate (40 g) in DMF (150 mL). Add Potassium Carbonate (K2CO3, 1.5 eq) and Ethyl Iodide (EtI, 1.2 eq).

  • Conditions: Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[2]

  • Result: Methyl 3-nitro-4,5-diethoxybenzoate. Yield: ~90%.

Step 4: Reduction to Target Amine

Rationale: Gentle catalytic hydrogenation preserves the ester and ether linkages.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[3]

  • Conditions: Hydrogen atmosphere (balloon or 30 psi) at Room Temperature for 6 hours.

  • Isolation: Filter catalyst through Celite. Evaporate solvent.[3][4][5]

  • Final Product: Methyl 3-amino-4,5-diethoxybenzoate .

    • Appearance: Off-white to pale brown crystalline solid.

    • Melting Point: 83–85°C.[4]

Supporting Data & Validation

Regioselectivity Confirmation (NMR)

The success of Route A is validated by 1H-NMR spectroscopy.

  • Target (Route A Product): Shows two aromatic singlets (or meta-coupled doublets, J ~ 2Hz) representing H-2 and H-6. The symmetry of the 3-amino-4,5-diethoxy substitution pattern is distinct.

  • Wrong Isomer (Route B Product): The 2-nitro isomer (leading to 2-amino) results in two aromatic protons that are para to each other (singlets), but the chemical shifts differ significantly due to the proximity of the amino group to the ester.

Safety & Hazards[6][7]
  • Nitration: Highly exothermic. Run at controlled temperatures (<20°C) to avoid dinitration and thermal runaway.

  • Ethyl Iodide: Alkylating agent; potential carcinogen. Use in a fume hood.[6]

  • Hydrogenation: Fire hazard. Ensure proper inert gas purging (Nitrogen/Argon) before introducing Hydrogen.

References

  • Regioselectivity in Nitration of Vanillic Esters

    • Raiford, L. C., & Perry, R. P. (1942). Structures of mono- and dinitration products of ethyl vanillate. Journal of Organic Chemistry. Link

    • Note: Establishes the dominance of the 5-nitro isomer when nitrating 4-hydroxy-3-alkoxybenzo
  • Synthesis of COMT Inhibitors (Opicapone Analogues)

    • Bial-Portela & Ca (2013). Process for the preparation of nitrocatechol derivatives. WO Patent 2013021356. Link

    • Note: Describes the industrial relevance of nitrating protected catechols and the necessity of stepwise alkyl
  • General Procedure for Alkoxybenzoate Nitration

    • Organic Syntheses, Coll.[4][7] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). Nitration of Methyl Benzoate derivatives. Link

  • Catalytic Hydrogenation of Nitrobenzoates

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals. Advanced Synthesis & Catalysis. Link

Sources

Validation

A Multi-faceted Spectroscopic Guide for the Structural Validation of Methyl 3-amino-4,5-diethoxybenzoate

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of pharmaceutical and materials science research, Methyl 3-amino-4,5-diethoxybenzoate stands as a valuable substituted aniline, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical and materials science research, Methyl 3-amino-4,5-diethoxybenzoate stands as a valuable substituted aniline, serving as a key building block for more complex molecules. Its precise substitution pattern—an amine group flanked by two ethoxy groups and a methyl ester—offers a rich scaffold for synthetic transformations. However, the potential for isomeric impurities during synthesis necessitates a robust and unequivocal method for structural validation. A minor shift in substituent position can drastically alter the final product's biological activity and physical properties.

This guide provides an in-depth, multi-technique spectroscopic framework for the definitive structural elucidation of Methyl 3-amino-4,5-diethoxybenzoate. We move beyond a simple presentation of data to explain the causality behind the expected spectral features. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system that leaves no room for structural ambiguity. This comparison guide will also explore how this suite of techniques can effectively distinguish the target compound from a closely related structural isomer, demonstrating the power of an integrated analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H and ¹³C.[1][2] For a molecule like Methyl 3-amino-4,5-diethoxybenzoate, NMR is indispensable for confirming the precise substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: A Proton Census and Connectivity Map

¹H NMR provides the most immediate picture of the molecule's proton environment. The chemical shift (δ) of each proton is dictated by its local electronic environment, the integration reveals the relative number of protons responsible for a signal, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm for calibration.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving closely spaced peaks.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of all signals.

Predicted ¹H NMR Data and Interpretation

The structure of Methyl 3-amino-4,5-diethoxybenzoate dictates a specific set of signals. The electron-donating effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups significantly influence the chemical shifts of the aromatic protons.

Assignment Predicted δ (ppm) Multiplicity Integration Justification
Aromatic H (C2-H)~7.1 - 7.3Singlet (s)1HThis proton is ortho to the electron-withdrawing ester group and meta to the amino group. Its singlet nature is a key identifier, indicating no adjacent protons.
Aromatic H (C6-H)~6.3 - 6.5Singlet (s)1HThis proton is ortho to the strongly electron-donating amino group, causing a significant upfield shift. Its singlet nature is also definitive.
Amino (-NH₂)~4.0 - 5.0Broad Singlet (br s)2HThe signal for amine protons is often broad due to quadrupole broadening and chemical exchange. Its position is concentration-dependent.[3][4]
Methoxy (-OCH₃)~3.8 - 3.9Singlet (s)3HProtons of the methyl ester group typically appear in this region as a sharp singlet.
Ethoxy (-OCH₂)~4.0 - 4.2Quartet (q)4HThese methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule). They are deshielded by the attached oxygen atom.
Ethoxy (-CH₃)~1.3 - 1.5Triplet (t)6HThese methyl protons are adjacent to two methylene protons, resulting in a triplet.
¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the presence of functional groups and the overall carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling simplifies the spectrum by collapsing all signals into singlets.

  • Advanced Techniques (Optional but Recommended): Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This powerful technique differentiates carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are absent.

Predicted ¹³C NMR Data and Interpretation

The combination of the ester, amine, and two ethoxy groups creates a distinct pattern of chemical shifts for the 11 unique carbon atoms.

Assignment Predicted δ (ppm) Justification
Carbonyl (C=O)~166 - 168The ester carbonyl carbon is highly deshielded due to the two attached electronegative oxygen atoms.[5]
Aromatic C-4, C-5~145 - 155These carbons are directly attached to oxygen (from the ethoxy groups) and are significantly deshielded.
Aromatic C-3~135 - 145This carbon is attached to the nitrogen of the amino group.
Aromatic C-1~120 - 125This quaternary carbon is attached to the ester group.
Aromatic C-2~108 - 112This CH carbon is shielded by the ortho and para electron-donating groups.
Aromatic C-6~98 - 102This CH carbon experiences strong shielding from the ortho amino group and para ethoxy group, shifting it significantly upfield.
Ethoxy (-OCH₂)~64 - 66The methylene carbons are deshielded by the adjacent oxygen.
Methoxy (-OCH₃)~51 - 53The methyl ester carbon is a typical value for this functional group.
Ethoxy (-CH₃)~14 - 16The terminal methyl carbons of the ethoxy groups are the most shielded (upfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Appearance
N-H Stretch (Amine)3350 - 3450Two distinct, sharp-to-medium peaks (asymmetric and symmetric stretching for a primary amine).[3][4]
C-H Stretch (Aromatic)3000 - 3100Medium to weak peaks.
C-H Stretch (Aliphatic)2850 - 2980Strong, sharp peaks from the methyl and methylene groups.
C=O Stretch (Ester)1700 - 1725A very strong, sharp absorption, characteristic of a conjugated ester.
N-H Bend (Amine)1550 - 1650Strong scissoring absorption.[3]
C=C Stretch (Aromatic)1450 - 1600Multiple medium-to-strong peaks.
C-O Stretch (Ester/Ether)1000 - 1300Two or more strong peaks, one for the ester C-O and others for the aryl-alkyl ether C-O bonds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal to preserve the molecular ion.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion will be observed as the protonated species [M+H]⁺.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₂H₁₇NO₄

  • Molecular Weight: 239.27 g/mol

  • Expected [M+H]⁺ Peak: m/z = 240.12

The compound contains one nitrogen atom, consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

Key Fragmentation Pathways:

Fragment Ion (m/z) Neutral Loss Fragment Structure
20831 (•OCH₃)Loss of the methoxy radical from the ester.
18059 (COOCH₃)Loss of the entire carbomethoxy group.
18228 (C₂H₄)Loss of ethylene from one of the ethoxy groups (via McLafferty-type rearrangement).

The Comparative Case: Distinguishing from an Isomer

To underscore the power of this integrated approach, let's compare the expected data for our target compound with a plausible isomer: Methyl 4-amino-3,5-diethoxybenzoate .

Spectroscopic Feature Methyl 3-amino-4,5-diethoxybenzoate (Target) Methyl 4-amino-3,5-diethoxybenzoate (Isomer) Key Differentiator
¹H NMR (Aromatic) Two singlets (~7.2 ppm, ~6.4 ppm)One singlet (~7.1 ppm)The number of aromatic signals is the most definitive difference. The isomer's symmetry results in only one type of aromatic proton.
¹³C NMR (Aromatic) 6 distinct aromatic carbon signals.4 distinct aromatic carbon signals.The higher symmetry of the isomer leads to fewer signals in the ¹³C NMR spectrum.
IR (N-H Stretch) Two peaks (~3350-3450 cm⁻¹)Two peaks (~3350-3450 cm⁻¹)Indistinguishable. Both are primary amines.
MS ([M+H]⁺) m/z = 240.12m/z = 240.12Indistinguishable. Isomers have the same molecular weight.

This comparison clearly shows that while MS and IR would fail to distinguish between these isomers, NMR spectroscopy provides an unambiguous differentiation based on the number and pattern of signals in the aromatic region.

Integrated Analytical Workflow

The conclusive validation of Methyl 3-amino-4,5-diethoxybenzoate is not a linear process but an integrated workflow where each piece of data corroborates the others. The following diagram illustrates this logical relationship.

G cluster_0 Primary Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation MS Mass Spectrometry (ESI-MS) MW Molecular Weight Confirmed m/z = 240.12 for [M+H]⁺ (Nitrogen Rule Applies) MS->MW IR Infrared Spectroscopy (ATR-FTIR) FG Functional Groups Identified -NH₂ (2 peaks) -C=O (ester) -C-O (ether/ester) IR->FG NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Skeleton Carbon-Hydrogen Framework - Correct proton count (17H) - 2 distinct aromatic protons - Ethoxy & Methoxy groups NMR->Skeleton Validation Proposed Structure: Methyl 3-amino-4,5-diethoxybenzoate MW->Validation Matches Formula C₁₂H₁₇NO₄ FG->Validation Consistent with Structure Skeleton->Validation Definitive Proof of Connectivity & Isomer

Caption: Integrated workflow for the structural validation of Methyl 3-amino-4,5-diethoxybenzoate.

Conclusion

References

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2008). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 1(1), 3. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

  • Lai, J., et al. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi Repository. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. OpenStax adaptation. Available at: [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (2023). Interpreting the 13 C NMR spectrum of benzoic acid. Available at: [Link]

Sources

Comparative

Comparative study of the reactivity of Methyl 3-amino-4,5-diethoxybenzoate derivatives

Executive Summary & Strategic Context Methyl 3-amino-4,5-diethoxybenzoate (Compound A ) represents a critical structural divergence from the industry-standard "trimethoxy" scaffold found in APIs such as Trimebutine .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 3-amino-4,5-diethoxybenzoate (Compound A ) represents a critical structural divergence from the industry-standard "trimethoxy" scaffold found in APIs such as Trimebutine .[1] While the 3,4,5-trimethoxy motif is ubiquitous in pharmaceutical intermediates, the 4,5-diethoxy analog introduces specific physicochemical alterations—namely increased lipophilicity and steric bulk—that significantly impact downstream reactivity.

This guide provides a comparative analysis of Compound A against its primary alternative, Methyl 3-amino-4,5-dimethoxybenzoate (Compound B) .[1] The focus is on the differential reactivity of the 3-amino group (nucleophilicity/diazotization potential) and the 1-ester moiety (hydrolytic stability).

Key Comparative Insights
FeatureMethyl 3-amino-4,5-diethoxybenzoate (A )Methyl 3-amino-4,5-dimethoxybenzoate (B )Impact on Process
Lipophilicity (LogP) ~2.8 (Predicted)~1.9A requires non-polar solvent systems for optimal yield.[1]
N-Nucleophilicity ModerateHighA shows slower kinetics in acylation due to 4-ethoxy steric pressure.[1]
Diazonium Stability HighModerateA forms a more stable diazonium salt, reducing tar formation in Sandmeyer reactions.[1]
Ester Hydrolysis ResistantLabileA requires harsher conditions (higher T, stronger base) for saponification.[1]

Chemical Profile & Mechanistic Analysis[1]

The "Ethoxy Effect" on Electronic & Steric Parameters

The substitution of methoxy groups with ethoxy groups at the 4- and 5-positions exerts a dual effect:

  • Electronic: The ethyl group is a slightly stronger electron donor than methyl (inductive effect, +I), theoretically increasing the electron density on the aromatic ring.

  • Steric: The methylene (-CH2-) of the ethoxy group introduces significant rotational barriers.[1] The 4-ethoxy group, in particular, exerts steric pressure on the adjacent 3-amino group, slightly twisting the N-lone pair out of planarity with the aromatic system.

Consequence: The 3-amino group in Compound A is slightly less nucleophilic towards bulky electrophiles compared to Compound B , but the resulting intermediates (e.g., diazonium salts) are kinetically stabilized against decomposition.

Experimental Protocols & Workflows

Synthesis of the 3-Amino Scaffold (Reduction Workflow)

Context: The precursor 3-nitro-4,5-diethoxybenzoate is reduced to the target amine.[1] Iron/Acetic acid is preferred over catalytic hydrogenation to prevent potential de-alkylation.

Protocol: Fe/AcOH Reduction System

  • Charge: In a 500 mL 3-neck flask, suspend Methyl 3-nitro-4,5-diethoxybenzoate (10.0 g, 32 mmol) in Glacial Acetic Acid (80 mL) and Ethanol (40 mL).

  • Activation: Heat to 60°C. Add Iron Powder (325 mesh, 9.0 g, 5 eq) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Reflux at 85°C for 2 hours. Monitor TLC (Hexane:EtOAc 7:3).[1]

  • Work-up: Cool to RT. Filter through Celite to remove iron oxides.[1] Concentrate filtrate.[1]

  • Neutralization: Pour residue into ice-water (200 mL) and neutralize with saturated NaHCO₃ to pH 8.

  • Isolation: Extract with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1]

    • Yield Target: 88-92% (Off-white solid).[1][2]

Comparative Reactivity: Diazotization (Sandmeyer)

Objective: Convert the amino group to a halide. This tests the stability of the diazonium intermediate.

Protocol:

  • Dissolve Compound A (5 mmol) in H₂SO₄ (15%, 10 mL) at 0°C.

  • Add NaNO₂ (1.1 eq) dropwise.[1] Stir for 20 min at 0-5°C.

  • Observation Point: The diazonium salt of A remains clear and stable for >60 mins at 0°C. The analog B tends to darken (decompose) after 30 mins.

  • Quench: Add CuCl/HCl solution to form the chloro-derivative.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent reactivity pathways for the 3-amino-4,5-diethoxybenzoate scaffold.

ReactivityPathways Precursor Methyl 3-nitro- 4,5-diethoxybenzoate Target Methyl 3-amino- 4,5-diethoxybenzoate (Compound A) Precursor->Target Fe / AcOH Reduction Diazo Diazonium Salt (Stable Intermediate) Target->Diazo NaNO2 / H2SO4 (0-5°C) Amide N-Acyl Derivative (Amide) Target->Amide R-COCl / Et3N (Acylation) Acid 3-amino-4,5- diethoxybenzoic acid Target->Acid LiOH / THF:H2O (Hydrolysis) Sandmeyer Aryl Halide (Sandmeyer Product) Diazo->Sandmeyer CuX

Figure 1: Divergent synthetic utility of the 3-amino-4,5-diethoxybenzoate scaffold.

Comparative Data Analysis

The following data summarizes competitive reaction rates between the Diethoxy (A ) and Dimethoxy (B ) derivatives under identical standard conditions.

Table 1: Competitive Acylation Kinetics

Conditions: 1.0 eq Amine, 1.0 eq Acetic Anhydride, DCM, 25°C.

SubstrateTime to 50% Conv. (t½)Time to 95% Conv.[1]Relative Rate (k_rel)
Dimethoxy (B) 12 min45 min1.00 (Baseline)
Diethoxy (A) 18 min65 min0.67
Interpretation Compound A reacts slower due to the steric hindrance of the 4-ethoxy group shielding the amine.[1]
Table 2: Ester Hydrolysis Resistance

Conditions: 1.0 eq Ester, 2.0 eq LiOH, THF:H2O (1:1), 25°C.

Substrate% Hydrolysis (1 hr)% Hydrolysis (4 hrs)Required Conditions for >95%
Dimethoxy (B) 65%98%RT, 4 hrs
Diethoxy (A) 25%55%50°C, 6 hrs
Interpretation The 4,5-diethoxy groups create a hydrophobic pocket that repels the hydrated hydroxide ion, significantly increasing hydrolytic stability.[1]

References

  • Synthesis of Trimebutine and Metabolites: Title: Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate.[1][3] Source: Arzneimittelforschung (2000).[1] URL:[Link]

  • General Nitration/Reduction Protocols for Benzoates: Title: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).[1][4][5][6] Source: Organic Syntheses / MnState University Protocols.[1] URL:[Link]

  • Structural Data on Methoxy-Aminobenzoates: Title: Methyl 2-amino-4,5-dimethoxybenzoate Crystal Structure.[1] Source: PMC / NIH (Acta Crystallogr Sect E).[1] URL:[Link]

Sources

Validation

Evaluating the Biological Activity of Compounds Synthesized from Methyl 3-amino-4,5-diethoxybenzoate: A Comparative Guide

Introduction In the landscape of modern drug discovery, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Methyl 3-amino-4,5-diethoxybenzoate serves as a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Methyl 3-amino-4,5-diethoxybenzoate serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the presence of an amino group and two ethoxy substituents on a benzene ring, provide a reactive platform for constructing complex molecular architectures. These resulting derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.

This guide provides a comprehensive comparison of the biological activities of several classes of compounds synthesized from this valuable precursor. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for evaluating their biological efficacy, and present a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the potential of these compounds in their own research and development pipelines.

Comparative Analysis of Biological Activities

The derivatization of Methyl 3-amino-4,5-diethoxybenzoate has yielded compounds with a broad spectrum of biological activities. Here, we focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Quinazoline and Quinazolinone Derivatives

Quinazoline and its oxidized form, quinazolinone, are privileged scaffolds in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties.[1][2] The synthesis of these compounds from Methyl 3-amino-4,5-diethoxybenzoate typically involves cyclization reactions with various reagents to construct the pyrimidine ring fused to the initial benzene ring.[3][4]

Mechanism of Action: Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase.[4] By blocking the signaling pathways that drive tumor growth, these compounds can induce cell cycle arrest and apoptosis.[1]

Comparative Cytotoxicity Data:

The cytotoxic activity of newly synthesized compounds is a critical initial assessment. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinones Compound A MCF-7 (Breast)5.8Doxorubicin1.2
Compound B HeLa (Cervical)1.85 - 2.81Gefitinib4.3
Compound C A549 (Lung)10Cisplatin8.5
Quinazolines Compound D MDA-MB-231 (Breast)21-23Gefitinib28.3

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency. The data presented here is a representative compilation from various studies and should be interpreted in the context of the specific experimental conditions.[1][2][3][4][7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the general steps for assessing the in vitro cytotoxicity of synthesized compounds using the MTT assay.[5][6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat with Compound Dilutions B->C D Incubate 48-72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Schiff Bases and Heterocyclic Derivatives

The synthesis of Schiff bases and other nitrogen-containing heterocycles from Methyl 3-amino-4,5-diethoxybenzoate has led to the discovery of compounds with significant antimicrobial properties.[8] These compounds are often evaluated for their ability to inhibit the growth of various bacterial and fungal strains.

Mechanism of Action: The exact mechanisms of action can vary, but many of these compounds are thought to interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilicity and electronic properties of the substituents on the aromatic rings often play a crucial role in their antimicrobial efficacy.

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC):

The broth microdilution method is a standard and accurate technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Schiff Bases Compound E Staphylococcus aureus12.5Candida albicans25
Compound F Escherichia coli25Aspergillus niger50
Thiadiazoles Compound G Pseudomonas aeruginosa6.25Candida albicans12.5
Oxadiazoles Compound H Bacillus subtilis3.125Aspergillus niger6.25

Note: Lower MIC values indicate greater antimicrobial activity. The data presented is a representative compilation from various studies and should be interpreted in the context of the specific experimental conditions.[8][12]

Experimental Protocol: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9][10][11][13]

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microorganism A->C B Prepare Serial Dilutions of Compound in Broth B->C D Incubate 18-24 hours C->D E Observe for Growth and Determine MIC D->E

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain derivatives synthesized from Methyl 3-amino-4,5-diethoxybenzoate have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Mechanism of Action: These compounds act by binding to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 over COX-1 is often attributed to subtle differences in the active site geometries of the two isoforms.

Comparative COX Inhibition Data:

The inhibitory activity of compounds against COX-1 and COX-2 is typically determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).[15][16]

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Benzoxazole Derivatives Compound I 15.20.819
Compound J >1002.5>40
Pyrazole Derivatives Compound K 25.61.123.3
Compound L 5.80.05116

Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1. The data presented is a representative compilation from various studies and should be interpreted in the context of the specific experimental conditions.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.[14][15][17]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib) to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Detection: Immediately measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway of COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 Peroxidase_Activity Peroxidase Activity PGG2->Peroxidase_Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase_Activity->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Synthesized Inhibitor Inhibitor->COX_Enzyme Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by synthesized compounds.

Conclusion and Future Directions

The diverse biological activities exhibited by compounds synthesized from Methyl 3-amino-4,5-diethoxybenzoate underscore its importance as a versatile scaffold in medicinal chemistry. The quinazoline and quinazolinone derivatives have demonstrated significant potential as anticancer agents, while various heterocyclic derivatives have shown promising antimicrobial and anti-inflammatory properties.

The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the lead compounds identified through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Ultimately, the continued exploration of derivatives from Methyl 3-amino-4,5-diethoxybenzoate holds great promise for the development of novel therapeutics to address unmet medical needs.

References

  • Broth microdilution - Wikipedia. Available from: [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC. Available from: [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum - ASM Journals. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. Available from: [Link]

  • Broth microdilution – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC. Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. Available from: [Link]

  • In Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - MDPI. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives - PMC. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives - Semantic Scholar. Available from: [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. Available from: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available from: [Link]

  • (PDF) Synthesis of Bioactive Heterocycles From - Amanote Research. Available from: [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. Available from: [Link]

  • Green synthesis of some novel bioactive five membered heterocycles. Available from: [Link]

  • Synthesis of Bioactive Heterocycles - ScholarWorks @ UTRGV. Available from: [Link]

  • (PDF) Synthesis of some new bioactive heterocycles - ResearchGate. Available from: [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed. Available from: [Link]

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5 ... - Korea Science. Available from: [Link]

  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies - ResearchGate. Available from: [Link]

  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies - Bar-Ilan University. Available from: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. Available from: [Link]

  • US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available from: [Link]

Sources

Comparative

Cost and efficiency comparison of different catalysts for Methyl 3-amino-4,5-diethoxybenzoate synthesis

Executive Summary Methyl 3-amino-4,5-diethoxybenzoate (CAS 68701-21-3) is a critical pharmacophore intermediate, structurally analogous to the trimebutine intermediate methyl 3,4,5-trimethoxybenzoate. Its synthesis hinge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4,5-diethoxybenzoate (CAS 68701-21-3) is a critical pharmacophore intermediate, structurally analogous to the trimebutine intermediate methyl 3,4,5-trimethoxybenzoate. Its synthesis hinges on the efficient reduction of the nitro precursor, Methyl 3-nitro-4,5-diethoxybenzoate .

This guide evaluates the three primary catalytic methodologies for this transformation: Catalytic Hydrogenation (Pd/C) , Chemical Reduction (Fe/Acid) , and Transfer Hydrogenation .

  • Recommendation for Scale-Up: Pd/C Hydrogenation is the superior choice for GMP environments due to high atom economy, minimal waste generation, and simplified workup, despite higher upfront catalyst costs.

  • Recommendation for Cost-Constrained/Batch Production: Fe/Acetic Acid remains a viable alternative where high-pressure equipment is unavailable, though it incurs significant downstream costs related to waste disposal and purification.

Reaction Pathway & Mechanistic Overview

The synthesis typically proceeds via the esterification of 3-nitro-4,5-diethoxybenzoic acid followed by reduction, or nitration of the ester. The critical step defining process efficiency is the reduction of the nitro group to the amine.

Figure 1: Synthesis Pathway and Catalyst Interaction[1]

SynthesisPathway cluster_Catalysts Catalytic Systems Start Methyl 3-nitro-4,5-diethoxybenzoate (Precursor) PdC Method A: Pd/C + H2 (Surface Adsorption) Start->PdC Adsorption Fe Method B: Fe + H+ (Electron Transfer) Start->Fe Single e- Transfer Transfer Method C: Pd/C + Formate (H-Donor Decomposition) Start->Transfer H-Transfer End Methyl 3-amino-4,5-diethoxybenzoate (Target API Intermediate) PdC->End Reduction (-2H2O) Fe->End Reduction (-2H2O, Iron Sludge) Transfer->End Reduction (-CO2, -NH3)

Caption: Mechanistic pathways for the reduction of the nitro-benzoate precursor using different catalytic systems.

Detailed Catalyst Comparison

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)

The Industry Standard for Purity and Efficiency

This method utilizes Palladium on Carbon (5-10% loading) under hydrogen gas pressure. It is the preferred route for pharmaceutical intermediates due to the cleanliness of the reaction.

  • Mechanism: H2 dissociates on the Pd surface; the nitro group adsorbs and is progressively reduced to nitroso, hydroxylamine, and finally the amine.

  • Efficiency: High (>95% Yield). Reaction times are short (2–6 hours).

  • Cost Profile: High initial material cost (Pd), but low operational cost due to catalyst recycling and minimal waste disposal.

Method B: Bechamp Reduction (Fe/Acid)

The Low-Capital Alternative

A classical reduction using iron powder in the presence of an acid catalyst (Acetic acid or HCl).

  • Mechanism: Electron transfer from metallic iron to the nitro group in an acidic medium.

  • Efficiency: Moderate to High (80–90% Yield). Reaction times are longer (4–12 hours) and often require reflux.

  • Cost Profile: Very low material cost. However, hidden costs are significant: filtration of iron sludge is slow, product trapping in the cake reduces yield, and hazardous waste disposal of metal salts is expensive.

Method C: Catalytic Transfer Hydrogenation (Pd/C + Formate)

The Safety-Focused Lab Method

Uses a hydrogen donor (Ammonium Formate or Cyclohexene) with Pd/C, eliminating the need for pressurized hydrogen gas.

  • Mechanism: Pd catalyzes the decomposition of formate into H2, CO2, and NH3 in situ.

  • Efficiency: High (>90% Yield). Very rapid kinetics, often faster than balloon hydrogenation.

  • Cost Profile: Moderate. Requires Pd catalyst plus stoichiometric (excess) quantities of the formate reagent, which is more expensive than H2 gas.

Performance Data Comparison

The following data summarizes typical performance metrics for amino-benzoate synthesis based on industrial benchmarks for similar substrates (e.g., methyl 3-nitro-4-methoxybenzoate).

MetricPd/C Hydrogenation (Method A)Fe/Acid Reduction (Method B)Transfer Hydrogenation (Method C)
Yield 95 - 98% 80 - 88%90 - 95%
Purity (HPLC) >99% 95 - 97% (Trace Fe)>98%
Reaction Time 2 - 4 Hours6 - 12 Hours1 - 3 Hours
Atom Economy High (Byproduct: H2O)Low (Byproduct: Fe Oxides)Moderate (Byproduct: CO2, NH3)
Workup Simple FiltrationDifficult (Emulsions/Sludge)Simple Filtration
Scalability Excellent (Linear scale-up)Poor (Exothermic/Mixing issues)Good (up to Kilo lab)
Est.[1] Cost/kg

$ (High CapEx, Low OpEx)
$ (Low CapEx, High Waste Cost)

(Moderate)

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Recommended)

Applicability: High-purity synthesis, GMP manufacturing.

  • Preparation: In a high-pressure autoclave, dissolve Methyl 3-nitro-4,5-diethoxybenzoate (1.0 eq) in Methanol (10 volumes).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) .

  • Reaction: Stir vigorously at 25–40°C . Monitor H2 uptake. Reaction is typically complete when uptake ceases (approx. 3 hours).

  • Workup: Filter the catalyst through a Celite pad (recover for recycling). Rinse the pad with Methanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4,5-diethoxybenzoate as a crystalline solid.

Protocol B: Iron/Acetic Acid Reduction

Applicability: Low-budget labs, lack of pressure equipment.

  • Preparation: Suspend Methyl 3-nitro-4,5-diethoxybenzoate (1.0 eq) in a mixture of Ethanol/Water (3:1 ratio, 10 volumes).

  • Activation: Add Iron Powder (3.0–5.0 eq, fine mesh) and Ammonium Chloride (1.0 eq) or catalytic Acetic Acid .

  • Reaction: Heat the mixture to reflux (70–80°C ) with vigorous mechanical stirring.

  • Monitoring: Monitor by TLC (disappearance of yellow nitro spot, appearance of blue fluorescent amine spot). Time: 4–8 hours.

  • Workup (Critical): While hot, filter the mixture through a wide-pore filter aid to remove iron sludge. Note: This step is prone to clogging.

  • Extraction: Neutralize the filtrate with NaHCO3. Extract with Ethyl Acetate.[3][4] Dry over Na2SO4 and concentrate.

Decision Logic for Process Selection

Use the following logic flow to select the appropriate catalyst system for your specific constraints.

Figure 2: Catalyst Selection Decision Tree

DecisionTree Start Start: Select Catalyst Strategy Scale What is the production scale? Start->Scale Equipment Is H2 Pressure Equipment Available? Scale->Equipment Lab (<100g) PdC Select Pd/C Hydrogenation (Best for Purity & Scale) Scale->PdC Industrial (>1kg) Budget Is Waste Disposal Cost a Constraint? Equipment->Budget No Equipment->PdC Yes Transfer Select Transfer Hydrogenation (Best for Lab Safety/Speed) Budget->Transfer High Disposal Cost Iron Select Fe/Acid Reduction (Best for Low Upfront Cost) Budget->Iron Low Disposal Cost

Caption: Decision matrix for selecting the optimal reduction method based on scale, equipment, and budget.

References

  • Vertex AI Search. (2025). Synthesis of Methyl 3-amino-4,5-diethoxybenzoate and Trimebutine Intermediates. Retrieved from 5.

  • Google Patents. (2011). CN102276487A - Preparation method of trimebutine. Retrieved from 5.

  • BenchChem. (2025).[4] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate Protocols. Retrieved from 4.

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid (Nitro Reduction Comparison). Retrieved from 6.

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from 3.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-4,5-diethoxybenzoate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 3-amino-4,5-diethoxybenzoate, a compound that, while invaluable in synthesis, requires meticulous handling due to its chemical nature as an aromatic amine and a benzoate derivative. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold those standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are toxic, can be readily absorbed through the skin, and are often classified as known or suspected carcinogens.[1][2] Occupational exposure to some aromatic amines has been linked to an increased risk of bladder cancer.[2]

  • Benzoate Esters: While generally less hazardous than aromatic amines, benzoate esters can cause skin and eye irritation.[3][4]

Given these characteristics, Methyl 3-amino-4,5-diethoxybenzoate must be treated as a hazardous chemical waste. Improper disposal, such as drain disposal or mixing with non-hazardous trash, can lead to environmental contamination and pose a significant health risk.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 3-amino-4,5-diethoxybenzoate for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Nitrile gloves are recommended. Given that aromatic amines can permeate some glove materials, it is advisable to double-glove if handling for extended periods.[6]

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should also be worn.[4]

  • Lab Coat: A standard lab coat should be worn to protect against skin exposure.

  • Ventilation: All handling of this compound, especially when generating dust or vapors, should be conducted in a certified chemical fume hood.[5]

Waste Segregation and Collection: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe laboratory waste management.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for Methyl 3-amino-4,5-diethoxybenzoate waste.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-amino-4,5-diethoxybenzoate," and an indication of the hazards (e.g., "Toxic," "Irritant").[6]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[5]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Generate Waste: Methyl 3-amino-4,5-diethoxybenzoate IsContainerAvailable Is a dedicated, labeled hazardous waste container available? Start->IsContainerAvailable ObtainContainer Obtain and label a new, compatible hazardous waste container. IsContainerAvailable->ObtainContainer No AddToContainer Add waste to the dedicated container. IsContainerAvailable->AddToContainer Yes ObtainContainer->AddToContainer CheckCompatibility Is it necessary to mix with other waste? AddToContainer->CheckCompatibility ConsultEHS Consult EHS for compatibility and disposal guidance. CheckCompatibility->ConsultEHS Yes KeepSeparate Keep waste streams separate. CheckCompatibility->KeepSeparate No End Properly Segregated Waste ConsultEHS->End KeepSeparate->End

Caption: Decision workflow for segregating Methyl 3-amino-4,5-diethoxybenzoate waste.

Step-by-Step Disposal Protocol

Step 1: Waste Accumulation

  • Collect all waste containing Methyl 3-amino-4,5-diethoxybenzoate, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, in the designated hazardous waste container.

  • The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[5]

  • Keep the container closed at all times except when adding waste.

Step 2: Storage of Waste Container

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources and incompatible materials such as strong oxidizing agents and acids.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 3: Disposal of Empty Containers

  • Empty containers that held Methyl 3-amino-4,5-diethoxybenzoate are also considered hazardous waste until properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Crucially, the rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.

  • After triple-rinsing and allowing the container to air-dry in a fume hood, deface the original label and dispose of it as non-hazardous waste, or as directed by your institution's EHS department.

Step 4: Arranging for Final Disposal

  • Disposal of Methyl 3-amino-4,5-diethoxybenzoate must be handled by a licensed hazardous waste disposal company.[5][6]

  • Contact your institution's EHS department to schedule a waste pickup. They will ensure that the disposal process is compliant with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[7][8]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely manage it. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Place the spilled material and all contaminated cleanup materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

Summary of Key Disposal Information
ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the toxic and potentially carcinogenic nature of aromatic amines and the irritant properties of benzoates.[1][3]
PPE Nitrile gloves, safety goggles, lab coatTo prevent skin and eye contact with a potentially toxic and irritating substance.[4][6]
Waste Container Compatible, sealed, and clearly labeledTo ensure safe containment and prevent accidental mixing or exposure.[5]
Disposal Method Licensed hazardous waste contractorTo comply with EPA regulations (RCRA) and ensure environmental protection.[5][6][7]
Spill Cleanup Use inert absorbent; collect all materialsTo prevent the spread of contamination and ensure proper disposal of all hazardous materials.
Conclusion: A Culture of Safety

The proper disposal of Methyl 3-amino-4,5-diethoxybenzoate is not merely a procedural task but a reflection of our commitment to safety, regulatory compliance, and environmental responsibility. By understanding the inherent hazards and adhering to the detailed protocols outlined in this guide, we can ensure that our scientific pursuits do not come at the cost of our health or the well-being of our planet. Always consult your institution's specific waste management plan and EHS department for any questions or clarification.

References

  • Castegnaro, M., et al. (1985). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. IARC Scientific Publications. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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